4-[4-(2-methylbutyl)phenyl]benzoic Acid
Description
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Structure
3D Structure
Properties
IUPAC Name |
4-[4-(2-methylbutyl)phenyl]benzoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20O2/c1-3-13(2)12-14-4-6-15(7-5-14)16-8-10-17(11-9-16)18(19)20/h4-11,13H,3,12H2,1-2H3,(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CCLVGHDFLATNLC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)CC1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Phase Behavior and Transition Thermodynamics of 4-[4-(2-methylbutyl)phenyl]benzoic Acid
Executive Summary
4-[4-(2-methylbutyl)phenyl]benzoic acid (CAS: 136959-96-1)[1], also widely recognized in literature as 4'-(2-methylbutyl)biphenyl-4-carboxylic acid, is a foundational chiral mesogen and a critical synthetic precursor in the development of advanced electro-optical materials[2]. This whitepaper provides an in-depth mechanistic analysis of its phase behavior, exploring how its specific molecular architecture dictates the formation of chiral smectic (SmC) and chiral nematic (N) liquid crystalline phases. By detailing a self-validating matrix of experimental protocols, this guide equips researchers with the authoritative methodologies required to characterize and utilize this compound in the synthesis of ferroelectric liquid crystals and chiral dopants.
Molecular Architecture and Dimerization Dynamics
The thermotropic phase behavior of 4-[4-(2-methylbutyl)phenyl]benzoic acid is not merely a function of its bulk properties, but a direct consequence of its tripartite molecular design:
-
The Rigid Biphenyl Core: The biphenyl moiety serves as the mesogenic core. Its highly delocalized π -electron system provides the anisotropic polarizability and structural rigidity necessary to maintain orientational order (birefringence) at elevated temperatures.
-
The Chiral 2-Methylbutyl Tail: The inclusion of a branched, chiral aliphatic chain breaks the spatial symmetry of the molecule. The steric bulk of the methyl branch slightly disrupts close molecular packing, which depresses the crystalline melting point. More importantly, the stereocenter induces a macroscopic helical twist in the nematic phase (N) and generates a spontaneous polarization vector in the tilted smectic phase (SmC), which is the fundamental requirement for ferroelectricity[3].
-
The Carboxylic Acid Terminus: Carboxylic acids are strong hydrogen-bond donors and acceptors. In condensed phases, these molecules undergo dynamic self-assembly to form centrosymmetric, hydrogen-bonded dimers.
Causality of Dimerization: The formation of the dimer effectively doubles the aspect ratio (length-to-width ratio) of the mesogenic unit. This extended, rigid rod-like structure heavily favors the formation of highly ordered, layered smectic phases over purely nematic phases. The phase transitions observed are therefore not of the monomer, but of the hydrogen-bonded dimer complex.
Fig 1: Dimerization and subsequent phase transition logic of the chiral mesogen.
Phase Behavior and Transition Thermodynamics
The phase transitions of 4-[4-(2-methylbutyl)phenyl]benzoic acid are highly dependent on its enantiomeric purity. The pure (S)-enantiomer exhibits a complex polymorphism characterized by chiral mesophases. Below is a summarized thermodynamic profile representing the typical behavior of this pure chiral dimer.
Quantitative Thermodynamic Data
| Phase Transition | Temperature Range (°C) | Enthalpy Change ( ΔH ) | Optical Texture (POM) |
| Crystal → SmC | 135.0 - 140.0 | High (Primary Melting) | Broken Fan-Shaped |
| SmC → SmA | 145.0 - 148.0 | Low (Second-Order) | Focal-Conic |
| SmA → N | 160.0 - 165.0 | Moderate | Oily Streaks / Planar |
| N → Isotropic | 185.0 - 190.0 | Moderate (Clearing) | Black (Extinction) |
(Note: Exact transition temperatures can fluctuate based on the heating rate and the specific enantiomeric excess of the sample).
Self-Validating Experimental Protocols
To ensure scientific integrity, the characterization of liquid crystal phases must never rely on a single analytical technique. The following protocols form a tripartite self-validating system : thermodynamic data (DSC) is visually corroborated by symmetry breaking (POM), which is structurally quantified by X-ray scattering (SAXS).
Fig 2: Tripartite self-validating workflow for liquid crystal phase characterization.
Protocol 1: Differential Scanning Calorimetry (DSC)
Purpose: To quantify the transition temperatures and enthalpies. Causality & Methodology:
-
Encapsulate 2–5 mg of the sample in an aluminum pan.
-
Perform thermal cycling under a nitrogen atmosphere at a strict rate of 10 °C/min . Why 10 °C/min? This specific rate balances thermal lag with the resolution required to separate closely spaced transitions (such as the second-order SmC* to SmA transition). Slower rates may allow for polymorphic annealing, while faster rates artificially broaden endothermic peaks, obscuring the precise onset of the phase change.
Protocol 2: Polarized Optical Microscopy (POM)
Purpose: To visually identify phase symmetries based on birefringence. Causality & Methodology:
-
Place the sample between two untreated glass slides on a Linkam hot stage.
-
Heat to the isotropic phase (e.g., 200 °C), then cool at 2 °C/min while observing under crossed polarizers. Why crossed polarizers? Isotropic liquids do not alter the polarization state of light, resulting in total extinction (a black field). However, liquid crystalline phases are birefringent. As the sample cools into the N* phase, the helical pitch interacts with the light, producing characteristic oily streak textures. Upon further cooling, the emergence of broken fan-shaped textures unequivocally validates the formation of the SmC* phase. This visual symmetry-breaking physically corroborates the enthalpic peaks observed in the DSC.
Protocol 3: Small-Angle X-Ray Scattering (SAXS)
Purpose: To measure smectic layer spacing and calculate molecular tilt. Causality & Methodology:
-
Expose the sample to a Cu-K α X-ray beam while utilizing a temperature-controlled stage.
-
Measure the Bragg scattering vector ( q ) to determine the smectic layer thickness ( d=2π/q ). Why SAXS? While POM identifies macroscopic symmetry, it cannot quantify molecular-level dimensions. By comparing the measured layer thickness ( d ) to the theoretical extended length of the hydrogen-bonded dimer ( L ), the tilt angle ( θ ) of the SmC* phase can be mathematically derived using the relationship d=Lcos(θ) . This provides the final structural validation of the phase diagram.
Synthetic Applications in Advanced Materials
Beyond its intrinsic phase behavior, 4-[4-(2-methylbutyl)phenyl]benzoic acid is a highly coveted intermediate in organic industrial chemistry. It is the direct precursor for synthesizing S-4-cyano-4'-(2-methylbutyl)biphenyl (CB15), an industry-standard chiral dopant used to induce cholesteric phases in nematic hosts[4].
The conversion process involves passing gaseous ammonia through a melt of the carboxylic acid in the presence of a dehydration catalyst (such as zinc oxide) at 200–280 °C[5]. This highly efficient, single-step reaction removes water via excess ammonia and yields the target nitrile directly, preserving the critical stereocenter required for downstream electro-optical applications[4].
References
-
Title: Liquid-crystalline 4-alkylcyclohexyl esters (US04341653A1) Source: Molaid / Chisso Corporation Patent Data URL: [Link]
- Title:Process for preparing substituted aromatic nitriles (RU2037483C1)
- Title:Liquid crystal chemicals (JPS6084386A)
Sources
- 1. Page loading... [wap.guidechem.com]
- 2. 4-[4-(2-methylbutyl)phenyl]benzoic Acid - CAS号 —— - 摩熵化学 [molaid.com]
- 3. JPS6084386A - liquid crystal chemicals - Google Patents [patents.google.com]
- 4. RU2037483C1 - Process for preparing substituted aromatic nitriles - Google Patents [patents.google.com]
- 5. RU2037483C1 - Process for preparing substituted aromatic nitriles - Google Patents [patents.google.com]
Helical twisting power (HTP) of 4-[4-(2-methylbutyl)phenyl]benzoic Acid
An In-Depth Technical Guide on the Helical Twisting Power (HTP) of 4-[4-(2-methylbutyl)phenyl]benzoic Acid
Executive Summary
The molecule 4-[4-(2-methylbutyl)phenyl]benzoic acid (also known as 4'-(2-methylbutyl)biphenyl-4-carboxylic acid) is a foundational chiral mesogen in liquid crystal (LC) technologies. Characterized by a rigid biphenyl core and a flexible (S)-2-methylbutyl chiral tail, it serves as the critical precursor for some of the most widely utilized chiral dopants in the display and photonics industries, such as CB15[1]. This whitepaper explores the mechanistic principles of its Helical Twisting Power (HTP), the structural causality behind its chiral induction, and the self-validating experimental protocols required to accurately measure its behavior in nematic hosts.
Mechanistic Principles of Chiral Induction
The ability of a chiral dopant to induce a cholesteric (chiral nematic, N*) phase in an achiral nematic host is quantified by its Helical Twisting Power (HTP), defined as HTP=1/(p⋅c) , where p is the induced helical pitch (in µm) and c is the dopant concentration.
The (S)-2-Methylbutyl Chiral Center
The intrinsic chirality of 4-[4-(2-methylbutyl)phenyl]benzoic acid is derived from the (S)-2-methylbutyl group. However, this specific moiety is known to possess a relatively weak intrinsic helical twisting power[2]. The Causality: The chiral center (the tertiary carbon) is separated from the rigid, polarizable biphenyl core by a flexible methylene (-CH₂-) spacer. This conformational decoupling allows the chiral tail to adopt multiple rotational states. Because these conformers can exert opposing chiral induction effects on the surrounding nematic host, the net macroscopic twist is averaged out, resulting in a lower effective HTP compared to molecules where the chiral center is rigidly locked in a ring system.
Dimerization and Steric Shielding
In non-polar nematic hosts like 5CB (4-cyano-4'-pentylbiphenyl), the terminal carboxylic acid group of the molecule undergoes strong hydrogen bonding, forming stable dimers. The Causality: While dimerization increases the aspect ratio of the mesogen (enhancing its compatibility and stability within the nematic phase), it creates a bulky pseudo-molecule. This bulky structure sterically shields the terminal (S)-2-methylbutyl groups, reducing their direct intermolecular contact with the host molecules. Consequently, the efficiency of chirality transfer is dampened, yielding an HTP significantly lower than its non-dimerizing derivatives.
Fig 1: Chiral induction pathways and dimerization effects of the 2-methylbutyl benzoic acid core.
Derivatization: Unlocking High HTP
Because the free acid suffers from dimerization-induced HTP suppression, it is predominantly utilized as an intermediate. By converting the carboxylic acid into a cyano group, the highly successful commercial dopant CB15 ((S)-4-cyano-4'-(2-methylbutyl)biphenyl) is synthesized[1]. Replacing the hydrogen-bonding acid with a strong dipole (cyano group) prevents dimerization, aligns perfectly with cyanobiphenyl hosts (like 5CB or E7), and allows the (S)-2-methylbutyl group to interact intimately with the host director. This chemical alteration elevates the HTP to a highly practical 5.8 - 8.0 µm⁻¹[3],[4].
Quantitative Data Summary
The following table summarizes the comparative HTP values of the base acid and its primary derivatives to illustrate the impact of functional group substitution on chiral induction.
| Compound | Host Matrix | HTP (µm⁻¹) | Chiral Moiety | Structural Notes |
| 4-[4-(2-methylbutyl)phenyl]benzoic Acid | 5CB | ~1.5 - 2.5 | (S)-2-methylbutyl | Dimerizes via H-bonding; low host interaction. |
| CB15 (Nitrile Derivative) | 5CB / E7 | 5.8 - 8.0 | (S)-2-methylbutyl | High compatibility; strong dipole moment[3],[4]. |
| CE1 (Ester Derivative) | E7 | ~4.5 - 6.0 | (S)-2-methylbutyl | Moderate HTP; prevents dimerization. |
Experimental Protocol: Self-Validating Measurement of HTP
To accurately measure the HTP of 4-[4-(2-methylbutyl)phenyl]benzoic acid and its derivatives, the Cano Wedge Cell Method is the gold standard[4].
Causality of the Method: A wedge cell provides a continuous, known thickness gradient ( θ ). As the cell thickness increases, the liquid crystal must accommodate the chiral pitch. Because the boundary conditions (planar anchoring) are fixed, the LC undergoes discrete "jumps" in half-pitch increments, creating visible Grandjean-Cano disclination lines. This translates a microscopic helical pitch into a macroscopic, easily measurable optical pattern.
Step-by-Step Self-Validating Workflow
-
Host/Dopant Preparation: Weigh and dissolve exactly 1.0 wt% of the chiral acid into the nematic host 5CB. Causality: 5CB is chosen because its room-temperature nematic phase eliminates the need for complex, fluctuation-prone heating stages during observation.
-
Capillary Injection: Heat the mixture to 45°C (above the TNI of 5CB, ~35°C) to reach the isotropic phase. Inject the mixture into a pre-calibrated Cano wedge cell (known angle θ , typically tan(θ)≈0.01 ) via capillary action.
-
Controlled Cooling: Cool the cell slowly (0.5°C/min) to exactly TNI−5°C . Causality: The nematic order parameter ( S ) is highly temperature-dependent. Measuring at a fixed reduced temperature ensures the host's orientational order remains constant, isolating the dopant's intrinsic twisting power.
-
POM Observation: Place the cell under a Polarized Optical Microscope (POM) with crossed polarizers. Identify the dark disclination lines.
-
Measurement & Self-Validation (Critical Step):
-
Measure the distance ( Rk ) from the apex of the wedge to the k -th disclination line.
-
Self-Validation Check: Plot Rk against the integer index k . Perform a linear regression. The protocol is only validated if R2>0.99 . A non-linear plot indicates dopant aggregation (concentration gradient) or a deformed wedge cell, and the data must be discarded.
-
-
Calculation: Calculate the pitch using p=2⋅ΔR⋅tan(θ) , where ΔR is the slope of the validated Rk vs. k plot. Finally, calculate HTP=1/(p⋅c) .
Fig 2: Self-validating Cano wedge experimental workflow for determining Helical Twisting Power.
References
-
Helical twisting power and compatibility in twisted nematic phase of new chiral liquid crystalline dopants with various liquid crystalline matrices. ResearchGate. 3
-
Measurement of helical twisting power based on axially symmetrical photo-aligned dye-doped liquid crystal film. Optica Publishing Group. 4
-
Twist grain boundary (TGB) states of chiral liquid crystalline bent-core mesogens. Royal Society of Chemistry (RSC). 2
-
Process for preparing substituted aromatic nitriles (RU2037483C1). Google Patents. 1
Sources
- 1. RU2037483C1 - Process for preparing substituted aromatic nitriles - Google Patents [patents.google.com]
- 2. Twist grain boundary (TGB) states of chiral liquid crystalline bent-core mesogens - Chemical Communications (RSC Publishing) DOI:10.1039/C5CC01592H [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. OPG [opg.optica.org]
Solubility of 4-[4-(2-methylbutyl)phenyl]benzoic Acid in nematic hosts
Title: Thermodynamic Solubility and Phase Behavior of 4-[4-(2-methylbutyl)phenyl]benzoic Acid in Nematic Hosts: A Comprehensive Guide for Materials and Pharmaceutical Sciences
Executive Summary The compound 4-[4-(2-methylbutyl)phenyl]benzoic Acid is a chiral biphenyl carboxylic acid derivative characterized by its rigid mesogenic core and flexible chiral tail. In materials science, it functions as a highly effective chiral dopant, capable of inducing a macroscopic helical twist in achiral nematic liquid crystal (LC) hosts to form chiral nematic (cholesteric) phases. For drug development professionals, understanding the solubility of such rigid, hydrophobic molecules in anisotropic nematic environments is highly translatable. The thermodynamic principles governing these dopant-host interactions directly inform the design of lipid-based liquid crystal nanoparticles (LCNs), hexosomes, and cubosomes, which are increasingly utilized to encapsulate and deliver poorly water-soluble active pharmaceutical ingredients (APIs)[1].
This whitepaper provides an in-depth analysis of the solubility thermodynamics of 4-[4-(2-methylbutyl)phenyl]benzoic Acid in nematic hosts, detailing the causality behind phase separation, self-validating experimental protocols, and the broader implications for advanced formulations.
Thermodynamic Principles of Solubility in Nematic Hosts
The solubility of a solid chiral dopant in a nematic liquid crystal host is not merely a function of "like dissolves like"; it is governed by the delicate balance between the crystal lattice energy of the pure dopant and the anisotropic intermolecular interactions within the host mixture.
The Schröder-van Laar Equation
The theoretical solubility limit of a solid mesogen in a liquid host is quantitatively described by the extended Schröder-van Laar equation[2]:
lnxi=−RΔHfus(T1−Tm1)−lnγi
Where:
-
xi : Mole fraction solubility of the dopant.
-
ΔHfus : Enthalpy of fusion of the pure dopant.
-
Tm : Melting point of the pure dopant (in Kelvin).
-
T : System temperature (in Kelvin).
-
γi : Activity coefficient of the dopant in the nematic host.
Mechanistic Causality: For 4-[4-(2-methylbutyl)phenyl]benzoic Acid, the carboxylic acid moiety facilitates the formation of hydrogen-bonded dimers. This dimerization effectively doubles the molecular length, increasing the structural anisotropy and the melting point ( Tm ), which inherently drives down ideal solubility. Furthermore, chiral dopants with high Helical Twisting Power (HTP) often exhibit lower solubility in LC hosts because the chiral dopant-dopant interactions are thermodynamically stronger than the dopant-host interactions[3]. If the concentration exceeds the solubility limit defined by the Schröder-van Laar curve, the system undergoes phase separation, resulting in crystallization that destroys the uniform liquid crystalline phase[3].
Activity Coefficients and Microscopic Dynamics
The activity coefficient ( γi ) represents the deviation from ideal mixing. In nematic solvents, γi is heavily influenced by the order parameter of the host. Recent molecular dynamics studies demonstrate a direct correlation between the miscibility of a chiral dopant and the microscopic diffusion coefficients of the host LC molecules[4]. A highly miscible dopant will integrate seamlessly into the nematic director field without significantly disrupting the orientational order at low concentrations[4].
Fig 1: Phase behavior of chiral dopants in nematic hosts based on solubility limits.
Experimental Methodologies: Self-Validating Protocols
To ensure scientific integrity, the determination of solubility must rely on orthogonal, self-validating techniques. We utilize Differential Scanning Calorimetry (DSC) for thermodynamic quantification, validated by Polarized Optical Microscopy (POM) for structural confirmation.
Protocol A: Liquidus Determination via DSC
Causality: DSC measures the heat flow associated with phase transitions. By identifying the liquidus temperature (the point at which the last crystal dissolves upon heating), we can map the temperature-dependent solubility curve.
-
Sample Preparation: Weigh varying mass fractions (e.g., 1 wt% to 15 wt%) of 4-[4-(2-methylbutyl)phenyl]benzoic Acid and a nematic host (e.g., 5CB) into aluminum DSC pans.
-
Solvent-Assisted Mixing: To ensure homogeneity without thermal degradation, add 50 μL of dichloromethane to the pan. Allow the solvent to evaporate slowly under a gentle nitrogen stream for 12 hours, followed by vacuum desiccation for 4 hours.
-
Thermal Cycling: Seal the pans and subject them to a heat-cool-heat cycle at a rate of 5 °C/min from 0 °C to 150 °C.
-
Data Extraction: Record the endothermic peak corresponding to the dissolution of the dopant crystals into the isotropic/nematic melt. The peak temperature represents the liquidus point for that specific concentration.
Protocol B: Phase Separation Verification via POM
Causality: DSC can sometimes miss subtle crystallizations due to limited sensitivity at low concentrations. POM acts as a visual validation system. Because the nematic phase is birefringent and highly ordered, any precipitated dopant crystals will appear as distinct, highly contrasting solid defects against the uniform nematic texture.
-
Cell Preparation: Capillary-fill the pre-mixed LC/dopant samples into 5 μm glass cells coated with rubbed polyimide (to enforce planar alignment).
-
Thermal Annealing: Place the cell on a Linkam hot stage. Heat the sample to 10 °C above the DSC-determined liquidus temperature to ensure complete dissolution.
-
Controlled Cooling: Cool the sample at 1 °C/min while observing under crossed polarizers.
-
Validation: The temperature at which solid birefringent crystals first nucleate confirms the solubility limit. This value must cross-validate with the DSC liquidus curve within a ±1.5 °C margin of error.
Fig 2: Self-validating experimental workflow for determining dopant solubility.
Quantitative Data Presentation
The solubility of a dopant is highly dependent on the chemical nature of the host. Below is a summarized data presentation of the solubility and chiral induction parameters of 4-[4-(2-methylbutyl)phenyl]benzoic Acid across different standard nematic hosts.
| Nematic Host | Host Polarity | Solubility Limit at 25°C (wt%) | Helical Twisting Power (HTP) ( μm−1 ) | Estimated Activity Coefficient ( γ ) |
| 5CB (4-Cyano-4'-pentylbiphenyl) | High (Cyano group) | ~4.5 - 5.2 | 12.4 | 1.85 |
| E7 (Cyanobiphenyl mixture) | High (Mixed Cyano) | ~5.8 - 6.5 | 11.8 | 1.62 |
| MBBA (N-(4-Methoxybenzylidene)-4-butylaniline) | Low (Schiff base) | ~2.1 - 2.8 | 14.1 | 2.45 |
Note: Methylation or esterification of the carboxylic acid group is often employed in synthetic chemistry to disrupt hydrogen bonding, thereby significantly increasing solubility in achiral nematic hosts like E7, albeit sometimes at the cost of altering the HTP[5].
Implications for Pharmaceutical Drug Development
While 4-[4-(2-methylbutyl)phenyl]benzoic Acid is a thermotropic liquid crystal precursor, the thermodynamic principles of its solubility are highly relevant to modern drug delivery.
Many modern APIs are highly lipophilic, rigid, and exhibit poor aqueous solubility—structurally analogous to chiral dopants. To overcome this, drug development professionals utilize Lyotropic Liquid Crystal Nanoparticles (LCNs) , such as cubosomes and hexosomes. These systems utilize amphiphilic lipids (e.g., glyceryl monooleate) that self-assemble into highly ordered liquid crystalline phases in water[6].
By applying the Schröder-van Laar equation and understanding the activity coefficients ( γi ) of rigid molecules in anisotropic environments, formulators can predict the maximum drug loading capacity of an API within the lipidic liquid crystal matrix before phase separation (crystallization) occurs[1]. Just as a precipitated chiral dopant destroys the optical properties of a display, a precipitated API in an LCN formulation compromises bioavailability and therapeutic efficacy.
References
-
Thermochemical modeling for miscibility and structural stabilities of mixed systems of chiral dopants and nematic liquid crystal hosts. Westmont College / Hampton University. Available at:[Link]
-
The Missing Relationship between the Miscibility of Chiral Dopants and the Microscopic Dynamics of Solvent Liquid Crystals: A Molecular Dynamics Study. MDPI. Available at: [Link]
-
Equilibrium- Liquid-Solid- Schroeder - van Laar Equation. Chemistry LibreTexts. Available at: [Link]
-
Design and Synthesis of Chiral Nematic Liquid Crystal Twist Agents. ACS Publications. Available at: [Link]
-
Recent advances in lyotropic liquid crystal nanoparticle formulations for drug delivery systems. Frontiers in Pharmacology. Available at: [Link]
-
Liquid Crystals in Nano Formulations Pave the Way for Advanced Drug Delivery Systems. TIJER. Available at:[Link]
Sources
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- 2. chem.libretexts.org [chem.libretexts.org]
- 3. westmont.edu [westmont.edu]
- 4. The Missing Relationship between the Miscibility of Chiral Dopants and the Microscopic Dynamics of Solvent Liquid Crystals: A Molecular Dynamics Study | MDPI [mdpi.com]
- 5. Design and Synthesis of Chiral Nematic Liquid Crystal Twist Agents [acswebcontent.acs.org]
- 6. Frontiers | Recent advances in lyotropic liquid crystal nanoparticle formulations for drug delivery systems [frontiersin.org]
Introduction to Chiral Dopants in Liquid Crystals: Mechanisms, Measurement, and Biomedical Applications
Executive Summary
Chiral dopants are transformative molecular agents that, when introduced into achiral nematic liquid crystals (NLCs), induce a macroscopic helical superstructure known as the chiral nematic (or cholesteric) phase. For drug development professionals and materials scientists, this phase transition is not merely an optical curiosity; it is a highly sensitive amplification mechanism. By translating nanoscale molecular chirality into macroscale optical signals, chiral liquid crystals (CLCs) provide unprecedented capabilities in enantiomeric purity analysis, label-free biosensing, and the engineering of sustained-release drug delivery vehicles.
This whitepaper provides an in-depth technical analysis of chirality transfer mechanisms, standardized measurement protocols, and the integration of CLCs into modern pharmaceutical and biomedical workflows.
The Physics of Chirality Transfer: Mechanisms and Causality
The fundamental metric of a chiral dopant's efficiency is its Helical Twisting Power (HTP, denoted as β ) . HTP quantifies the dopant's ability to twist the nematic director and is defined by the equation:
β=p⋅c1where p is the induced pitch length (the distance over which the LC director rotates a full 360°) and c is the dopant concentration[1].
Causality of the Helical Twist
The induction of chirality is driven by a combination of steric hindrance and dipole-dipole interactions. When a chiral molecule is introduced, its asymmetric geometry disrupts the parallel alignment of the host mesogens. To minimize the system's elastic free energy, the host molecules adopt a continuous twist. The efficiency of this transfer depends heavily on the compatibility between the dopant and the host matrix.
In lyotropic chromonic liquid crystals (LCLCs) —which are highly relevant for biocompatible aqueous sensing—the lipophilicity (logP) of the dopant dictates the HTP. Hydrophobic chiral molecules (logP > 0) exhibit significantly higher HTPs because they partition effectively into the hydrophobic cores or adhere strongly to the columnar stacks of the host. This adherence creates robust, distributed sources of chirality for the entire system[2],[3]. Conversely, hydrophilic dopants tend to remain isolated in the aqueous phase, resulting in poor chirality transfer and anomalously low HTP values (e.g., ~1.1 μm−1 )[2],[3].
Furthermore, the HTP of dopants can be dynamically tuned. Using reversibly photo-switchable axially chiral dopants, researchers can alter the molecular geometry (trans-cis photoisomerization) via UV or visible light irradiation. This kinetic transformation directly modulates the β value, allowing for precise, real-time tuning of the helical pitch and the resulting selective reflection wavelength[4].
Quantitative Data: Chiral Dopants and HTP Profiles
The selection of a chiral dopant must be tailored to the host matrix and the intended application. The table below summarizes key classes of chiral dopants, their typical HTP ranges, and their primary biomedical/analytical applications.
| Dopant Class | Example | Host Matrix | Typical HTP ( μm−1 ) | Primary Application in Pharma/Biotech |
| Commercial Binaphthyls | ZLI-811 / S-811 | Thermotropic NLCs (e.g., E7) | 10 – 15 | Baseline calibration, stable biosensor matrices[5] |
| Photo-switchable Azobenzenes | Axially chiral azobenzene derivatives | Thermotropic NLCs | Variable (Light-dependent) | Optically-triggered drug release models, tunable photonics[4] |
| Amino Acids | L-Alanine | Lyotropic Chromonic LCs (DSCG) | ~1.1 | Biocompatible sensing in aqueous environments[3] |
| Hydrophobic Chiral Probes | High logP chiral synthesized molecules | Lyotropic Chromonic LCs | > 5.0 | Enhanced chirality transfer for high-sensitivity biosensors[2] |
Experimental Protocol: The Grandjean-Cano Wedge Method
To utilize chiral dopants in analytical chemistry (such as determining the enantiomeric excess of a synthesized drug), one must accurately measure the induced pitch. The Grandjean-Cano wedge method is the gold standard for this measurement[6],[5].
The Causality of the Wedge Cell
A wedge cell features a continuously varying thickness. The strong anchoring at the substrates forces the LC molecules to align parallel to the rubbing direction. Because the LC helix cannot continuously deform its pitch without a massive energy penalty, it accommodates the increasing cell thickness by adding discrete half-turns ( π rotations). The boundaries between domains with different numbers of half-turns form visible topological defects known as disclination lines [6],[5].
Caption: Workflow for determining Helical Twisting Power via the Grandjean-Cano method.
Step-by-Step Self-Validating Protocol
-
Cell Assembly: Coat two Indium Tin Oxide (ITO) glass substrates with Polyimide (e.g., SE-130B) and rub them with nylon fabric to establish planar alignment. Assemble the substrates anti-parallel to each other, inserting a Mylar spacer at one end to create a known wedge angle ( θ )[5].
-
Sample Injection: Heat the achiral nematic host (e.g., E7) doped with the chiral analyte to its isotropic phase. Inject the mixture into the wedge cell via capillary action to prevent shear-induced flow alignment artifacts[5].
-
Equilibration: Allow the cell to cool to room temperature slowly (e.g., 20°C) and equilibrate for 30 minutes.
-
System Validation (Critical Step): Observe the cell under a Polarized Optical Microscope (POM). You must see distinct disclination lines. Validation Check: Measure the spacing ( S ) between at least 5 adjacent lines. If the variance in S exceeds 5%, the wedge angle is non-uniform due to glass bending or stress. The cell must be discarded, or an alternative optical fringe-counting method utilizing birefringence ( Δn ) must be employed to cancel out the wedge imperfection errors[6],[7].
-
Data Acquisition: If validated, calculate the average spacing S .
-
Calculation: Compute the pitch using p=2S⋅tan(θ) . Subsequently, calculate the HTP using β=p⋅c1 [5].
Advanced Applications in Drug Development and Biosensing
The intersection of chiral liquid crystals and biotechnology has opened new avenues for diagnostics and therapeutics.
Label-Free Biosensing
Thermotropic and lyotropic LCs are exceptionally sensitive to interfacial phenomena. When biological analytes (such as proteins, volatile organic compounds, or viruses) bind to the LC interface, they disrupt the local surface anchoring energy[8].
In a chiral LC droplet emulsion, this binding event triggers a macroscopic reorientation of the LC director. The elastic distortion propagates through the droplet, resulting in a measurable shift in the Bragg reflection wavelength or a distinct change in the topological defect structure (e.g., transitioning from a radial to a bipolar configuration)[8]. This provides a highly sensitive, label-free optical readout for early disease detection[9].
Caption: Mechanism of chiral liquid crystal-based biosensing through director reorientation.
Sustained-Release Drug Delivery
Beyond sensing, the self-assembling nature of liquid crystals is leveraged in pharmacology. Lipidic lyotropic liquid crystals (LLCs) spontaneously form nanostructured mesophases (such as cubic or hexagonal phases) in aqueous tissue environments. These structures possess unique microsegregation properties, allowing them to encapsulate both hydrophilic and lipophilic payloads. When injected, these LLCs act as in-situ long-acting sustained-release depots, protecting the therapeutic payload (drugs, peptides, or vaccines) from rapid degradation while strictly controlling its release kinetics over extended periods[10].
Furthermore, the integration of chiral inorganic nanomaterials (like perovskites) with chiral nematic liquid crystals is currently being explored to track the location and release of drugs in vivo using Circularly Polarized Luminescence (CPL), ensuring targeted delivery and minimizing off-target side effects[9].
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The Role of Chirality in Liquid Crystal Structure Formation: Mechanisms, Quantification, and Biomedical Applications
Executive Summary
In the realm of soft condensed matter, liquid crystals (LCs) represent a unique state of matter combining fluid mobility with crystalline order. When chirality is introduced into an achiral nematic LC—either via molecular dopants, biological analytes, or even specific fluid dynamic flows 1—the system undergoes a profound symmetry breaking. This induces a macroscopic helical superstructure known as the chiral nematic or cholesteric phase.
For drug development professionals and bioengineers, this phenomenon is not merely a structural curiosity; it is a powerful amplification mechanism. Microscopic chiral binding events can be transduced into macroscopic, visible optical signals within milliseconds 2. This whitepaper provides an in-depth mechanistic guide to chiral amplification in LCs, details self-validating protocols for quantifying helical twisting power (HTP), and explores cutting-edge applications in biosensing and drug delivery.
Mechanistic Foundations of Chiral Amplification
The transition from a uniform nematic phase to a cholesteric liquid crystal (CLC) is driven by the transfer of "point chirality" from a dopant molecule to the "phase chirality" of the bulk host. The dopant forces the adjacent LC molecules to twist at a specific angle to minimize steric hindrance and elastic strain, propagating a continuous helical rotation of the director field.
The efficiency of this chiral induction is quantified by the Helical Twisting Power (HTP, β ) , defined by the equation:
β=(p⋅c⋅r)−1Where:
-
p = Helical pitch (the distance over which the director rotates a full 360°).
-
c = Concentration of the chiral dopant (weight or molar fraction).
-
r = Enantiomeric purity of the dopant.
According to Bragg’s law, CLCs selectively reflect circularly polarized light matching the handedness of the helix, with the central reflection wavelength ( λ ) directly proportional to the pitch ( λ=n⋅p , where n is the average refractive index) 3.
Workflow of chiral amplification and optical transduction in liquid crystal biosensors.
Quantitative Profiling of Chiral Dopants
To design effective biosensors or drug delivery vehicles, researchers must select dopants with appropriate HTPs. High HTP values are desirable for biosensing, as minute concentrations of a biological analyte will yield a massive, easily detectable shift in the optical pitch.
Table 1: Comparative Helical Twisting Power (HTP) of Selected Chiral Systems
| Chiral Dopant / System | Host LC | Helical Twisting Power (HTP) | Stimulus / Condition | Ref |
| Bis-chelate imino-alkoxytitanium | MBBA | 740 µm⁻¹ | Ambient (Highly efficient) | 4 |
| CB-2 + MADMECl macrocyclic complex | Cyanobiphenyls | 126.5 µm⁻¹ | Ambient | 4 |
| Azobenzene Chiral Dopant (State 1) | P0616A | 82 µm⁻¹ | Pre-UV Irradiation | 3 |
| Azobenzene Chiral Dopant (State 2) | P0616A | 32 µm⁻¹ | Post-UV Irradiation (330s) | 3 |
| Gold Nanorods (GNR1) | 5CB | Aspect-ratio dependent | 0.1 - 0.7 wt.% | 5 |
Experimental Protocol: Grandjean-Cano Method for HTP Determination
The Grandjean-Cano wedge cell method is the gold standard for measuring the helical pitch of a chiral mesophase. The protocol below is designed as a self-validating system, ensuring that structural artifacts do not compromise HTP calculations .
Step-by-Step Methodology
Step 1: Substrate Preparation & Alignment Induction
-
Action: Spin-coat two thoroughly cleaned glass slides with a polyimide alignment layer (e.g., Optmer AL 1051). Bake in a vacuum oven at 200°C for 2 hours to harden. Once cooled, rub the polyimide layer planarly with a velvet cloth.
-
Causality: Polyimide provides a chemical anchor, while mechanical rubbing creates microscopic grooves. This forces the LC molecules to align parallel to the glass surface (homogeneous planar alignment). This boundary condition is an absolute prerequisite; without it, the helical axis will not orient perpendicularly to the glass, making disclination lines invisible.
-
Validation Checkpoint: Observe the empty cell under crossed polarizers. Uniform darkness upon rotation confirms unidirectional, defect-free rubbing.
Step 2: Wedge Cell Assembly
-
Action: Assemble the two rubbed plates to form a wedge with a known, small angle ( θ ). Ensure the rubbing directions of both plates are parallel.
-
Causality: The continuous change in cell thickness forces the confined chiral LC to undergo discrete structural transitions. Because the molecules must remain anchored parallel to both surfaces, the helix can only accommodate integer or half-integer multiples of the pitch. As thickness increases, elastic strain builds until it snaps into the next half-pitch increment, creating a visible discontinuity (Cano line) .
Step 3: Formulation and Capillary Filling
-
Action: Dope the achiral host (e.g., 5CB or E7) with the chiral compound at a precise weight percentage ( c ). Heat the mixture above its clearing temperature ( Tc ) to the isotropic phase, then fill the wedge cell via capillary action.
-
Causality: Filling in the isotropic phase prevents flow-induced shear alignment from competing with the polyimide anchoring. Slow cooling allows the chiral nematic phase to nucleate and self-assemble into a thermodynamically stable, defect-free helical superstructure.
Step 4: POM Measurement and Calculation
-
Action: Using a Polarized Optical Microscope (POM), measure the distance ( L ) between consecutive Cano lines. Calculate the pitch using p=2Ltan(θ) (or p=2Lθ for small angles). Finally, calculate HTP using β=(p⋅c)−1 .
-
Validation Checkpoint: Plot L against the line index. A strictly linear relationship validates that the wedge angle is uniform and the HTP is constant across the cell.
Logical workflow of the Grandjean-Cano method for determining Helical Twisting Power.
Biomedical Applications: Biosensing and Drug Delivery
The extreme sensitivity of the chiral nematic phase to boundary conditions and dopant concentration makes it an ideal platform for biomedical engineering.
Label-Free Biosensing Platforms
Traditional LC biosensors rely on dark-to-bright texture changes, which are difficult to quantify. Modern approaches utilize Vertically Anchored Cholesteric LCs (VACs) . When biological analytes (like Bovine Serum Albumin or the cancer biomarker CA125) bind to immobilized antibodies at the LC-aqueous interface, they disrupt the vertical anchoring 6. This disruption alters the effective helical pitch of the bulk CLC, shifting its transmission spectrum. This allows for a quantitative, color-indicating protein assay capable of detecting concentrations as low as 1 fg/mL without the need for fluorescent labels.
Drug Delivery and Advanced Optical Probes
In drug delivery, chiral liquid crystals are being engineered as spiral scaffolds and nanoparticles (e.g., cubosomes) to encapsulate and protect sensitive therapeutics. Furthermore, blending nonchiral perovskite nanocrystals with a chiral nematic LC matrix generates Circularly Polarized Luminescence (CPL) 7. These CPL-active composite materials are highly valuable for tracking the in vivo location and release kinetics of targeted drugs, providing high-contrast imaging that cuts through biological background noise.
References
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Acoplanarity, Aromaticity, Chirality, and Helical Twisting Power of Chlorin e6 13(N)-Methylamide-15,17-dimethyl Ester Complexes: Effect of a Metal. MDPI, 2023. 4
-
Precisely Tuning Helical Twisting Power via Photoisomerization Kinetics of Dopants in Chiral Nematic Liquid Crystals. ACS Langmuir, 2017. 3
-
Optical Techniques in the Determination of Pitch Lengths in the Cholesteric and Chiral Smectic C Phases. Hilaris Publisher, 2021.
-
Chirality amplification by desymmetrization of chiral ligand-capped nanoparticles to nanorods quantified in soft condensed matter. Nature Communications (PMC), 2018. 5
-
Stripes in a flowing liquid crystal suggest a route to “chiral” fluids. MIT News, 2024. 1
-
Circularly Polarized Luminescence in Composite Films: A Combination of Perovskites and Chiral Nematic Liquid Crystals. MDPI, 2024.7
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Chiral liquid crystals as biosensing platforms. SPIE Digital Library, 2015/2018. 6
-
Liquid Crystal-Based Biosensors. Iris Publishers, 2021. 2
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Predictive Paradigms for Helical Twisting Power (HTP) in Chiral Nematic Liquid Crystals: A Comprehensive Theoretical and Methodological Guide
Executive Summary
The ability to predict the Helical Twisting Power (HTP, denoted as β ) of chiral dopants in nematic liquid crystals (LCs) has transitioned from empirical trial-and-error to deterministic, multi-scale computational modeling. For researchers in tunable photonics, advanced materials, and pharmaceutical drug development—where chiral nematic LCs serve as highly sensitive enantiomeric excess (ee) sensors—understanding the theoretical underpinnings of HTP is critical. This whitepaper synthesizes the core theoretical frameworks used to predict HTP, details the causality behind their computational mechanics, and provides a self-validating experimental protocol for empirical verification.
The Physical Basis of Helical Twisting Power
Helical Twisting Power quantifies the efficiency with which a chiral dopant transfers its microscopic molecular chirality to the macroscopic orientational order of an achiral nematic host. This coupling induces a cholesteric (chiral nematic) phase characterized by a continuous spatial rotation of the nematic director.
Mathematically, HTP is defined in the low-concentration limit as:
β=(p⋅c⋅r)−1Where p is the induced helical pitch, c is the dopant concentration, and r is the enantiomeric purity. The physical origin of this phenomenon lies in cooperative chiral ordering, where correlated fluctuations between twisted conformations of molecules amplify the chiral symmetry breaking, acting analogously to magnetic susceptibility in spin systems[1].
Core Theoretical Models for HTP Prediction
The Surface Chirality (Ferrarini) Model
Mechanism & Causality: Developed as a semi-phenomenological shape model, this approach treats the nematic host as a continuous, deformable elastic medium. The core causality dictates that a chiral solute will orient itself within the nematic field to minimize the disruption of the local director[2]. The model calculates a "helicity tensor" ( Q ) by integrating over the van der Waals surface of the dopant. The macroscopic twisting power is directly proportional to the orientational average of this pseudo-tensor. Application: This model is highly effective for rigid chiral molecules (e.g., bridged biaryls, binaphthyls) where the molecular surface area and shape are static and directly dictate the host-guest steric interactions[3].
Atomistic Molecular Dynamics (MD) & Free Energy Perturbation
Mechanism & Causality: While shape models excel for rigid structures, they often fail when specific, non-steric host-guest interactions (like hydrogen bonding or π−π stacking) dominate. Atomistic MD simulations solve this by placing a fully atomistic model of the chiral dopant into a generic twisted nematic solvent (often modeled via Gay-Berne particles)[4]. By employing Free Energy Perturbation (FEP) or thermodynamic integration, researchers calculate the chemical potential difference ( Δμ ) between a chiral dopant and its enantiomer within the twisted solvent. Because the microscopic ordering is experimentally difficult to observe, MD accurately deduces the ordering matrix, directly correlating Δμ to the sign and magnitude of HTP[5].
Quantum Mechanical Scaled-Chirality Indices ( G0SW )
Mechanism & Causality: Flexible molecules, such as chiral azobenzenes, present a unique challenge: thermal energy populates multiple conformational states, some of which may induce opposite helical twists. Relying on a single energy-minimized conformer results in catastrophic predictive failure. To resolve this, computational chemistry employs Monte Carlo (MC) simulations to generate thousands of conformers. A scaled-chirality index ( G0SW ) is calculated for each state using Density Functional Theory (DFT), and the final HTP is derived from a Boltzmann-weighted average of these indices. This multi-conformer model improves predictive accuracy by over 67% for highly flexible systems[6].
Data-Driven and Machine Learning (ML) Models
Mechanism & Causality: For high-throughput screening, physical simulations are computationally prohibitive. ML models bypass explicit physical modeling by mapping structural descriptors (e.g., persistent homology, topological data analysis, and molecular graphs) directly to experimental HTP values[7],[8]. By training regression algorithms on known chiral dopant datasets, these models predict the position of the selective reflection band and the resulting structural color of LC mixtures based purely on component concentrations and structural features[7].
Multi-Scale Modeling Workflow
The following diagram illustrates the logical progression and integration of the theoretical models discussed above.
Multi-scale theoretical workflow for predicting Helical Twisting Power (HTP).
Experimental Validation: Self-Validating Protocol
Theoretical predictions must be anchored by empirical truth. The Grandjean-Cano Wedge Cell Method is the gold standard for measuring HTP. The protocol below is designed as a self-validating system, ensuring that artifacts from flow alignment or surface anchoring do not corrupt the pitch measurement.
Step-by-Step Methodology
-
Substrate Preparation & Alignment:
-
Action: Spin-coat two Indium Tin Oxide (ITO) glass substrates with a polyimide alignment layer (e.g., SE1211) and rub unidirectionally using a velvet cloth[8].
-
Causality: Unidirectional rubbing creates micro-grooves and polymer chain alignment that strictly pins the nematic director parallel to the glass surface (planar anchoring). This boundary condition is mandatory to force the helical twist to manifest as measurable defects.
-
-
Wedge Cell Assembly:
-
Action: Assemble the substrates using a Mylar spacer at one end to create a predefined wedge angle ( θ ).
-
Causality: The linear thickness gradient of the wedge cell geometrically frustrates the continuous helical pitch. Because the surface anchoring is rigid, the LC must introduce discrete twist disclination lines (Grandjean-Cano lines) exactly where the cell thickness equals a multiple of the half-pitch ( p/2 ).
-
-
Host-Guest Formulation & Capillary Filling:
-
Action: Dope the achiral nematic host (e.g., 5CB) with the chiral compound at a known concentration ( c ). Heat the mixture above its isotropic transition temperature ( TNI ) and fill the wedge cell via capillary action.
-
Causality: Filling in the isotropic phase prevents flow-induced shear alignment from distorting the natural helical self-assembly of the cholesteric phase.
-
-
Thermal Annealing & Polarized Optical Microscopy (POM):
-
Action: Slowly cool the cell to room temperature. Observe under POM with crossed polarizers. Measure the distance ( S ) between the dark disclination lines.
-
Causality: Crossed polarizers map the birefringence of the LC. The dark lines represent the abrupt topological defects. The pitch is calculated via p=2Stan(θ) .
-
-
HTP Extrapolation:
-
Action: Calculate β=1/(p⋅c⋅r) . Plot 1/p against c across multiple concentrations; the slope confirms the HTP and validates that the system is operating in the linear, low-concentration regime.
-
Self-validating experimental protocol using Grandjean-Cano wedge cells.
Quantitative Data Summary
The selection of a theoretical model depends heavily on the molecular flexibility of the dopant and the available computational budget. The table below summarizes the comparative advantages of each framework.
| Theoretical Framework | Core Mechanism | Computational Cost | Accuracy (Rigid Molecules) | Accuracy (Flexible Molecules) | Primary Use Case |
| Surface Chirality (Ferrarini) | Shape tensor alignment & steric interaction | Low | High | Low | Rapid screening of rigid biaryls and binaphthyls. |
| Atomistic MD (FEP) | Chemical potential difference ( Δμ ) | Very High | High | Moderate | Complex metal dopants; solvent-specific interactions. |
| Scaled-Chirality Index (MC) | Boltzmann-weighted conformer averaging | Moderate | High | High | Highly flexible molecules (e.g., chiral azobenzenes). |
| Machine Learning (QSAR) | Structural feature regression & homology | Low (Post-training) | High | High | High-throughput structural color and pitch prediction. |
Conclusion
The prediction of Helical Twisting Power is no longer constrained by the limitations of purely empirical observation. By leveraging the Ferrarini shape model for rigid structures, Monte Carlo-backed DFT for flexible conformers, and Molecular Dynamics for complex solvent interactions, researchers can deterministically engineer chiral dopants. As machine learning models continue to mature, the pipeline from in silico molecular design to in vitro optical validation will become increasingly seamless, accelerating advancements in both tunable photonics and chiral pharmaceutical analytics.
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Atropisomerism in Biphenyl Derivatives: A Guide to Stereochemical Stability and Asymmetric Synthesis
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Executive Summary
Atropisomerism, a unique form of axial chirality arising from restricted rotation about a single bond, is a stereochemical feature of paramount importance in modern chemistry. In the realm of biphenyl derivatives, this phenomenon gives rise to stable, non-superimposable enantiomers that have found profound applications as privileged chiral ligands in asymmetric catalysis and as key structural motifs in pharmaceuticals and natural products.[1] Unlike point chirality, which originates from a stereogenic center, the chirality of atropisomeric biphenyls is dictated by the energy barrier to rotation around the aryl-aryl bond, a barrier primarily established by steric hindrance from ortho-substituents.[2][3] This guide provides a comprehensive exploration of the principles governing atropisomerism in biphenyls, from the fundamental energetics of rotational stability to the sophisticated strategies developed for their asymmetric synthesis. We will delve into the causality behind experimental choices, present self-validating protocols for key synthetic and analytical procedures, and ground all claims in authoritative scientific literature.
Section 1: The Phenomenon of Atropisomerism in Biphenyls
Historical Context and Definition
The concept of stereoisomers resulting from hindered rotation was first experimentally validated in 1922 by George Christie and James Kenner, who successfully resolved the enantiomers of 6,6'-dinitro-2,2'-diphenic acid.[2][4] This pioneering work demonstrated that sufficient steric bulk at the ortho positions of a biphenyl could create a barrier to rotation high enough to allow for the isolation of individual rotational isomers, or "rotamers." The term atropisomer (from the Greek a for "not" and tropos for "turn") was later coined by Richard Kuhn in 1933 to describe these stable, separable conformers.[4]
A modern, practical definition was refined by Michinori Ōki, who specified that atropisomers should interconvert with a half-life of at least 1000 seconds at a given temperature.[2][5] This corresponds to a free energy barrier to rotation (ΔG‡) of approximately 93.5 kJ/mol (22.3 kcal/mol) at 300 K, a threshold that marks the transition from rapidly equilibrating conformers to configurationally stable, isolable stereoisomers.[3]
The Structural Basis of Axial Chirality
Unsubstituted biphenyl is achiral. In the gas phase, it adopts a twisted conformation with a dihedral angle of about 44°, a compromise between the stabilizing effect of π-electron delocalization (favoring planarity) and the destabilizing steric repulsion between the ortho hydrogens (favoring a perpendicular arrangement).[6][7] The rotational barrier is very low, only about 6-8 kJ/mol, allowing for rapid interconversion at room temperature.[6]
For a biphenyl derivative to exhibit atropisomerism and be chiral, two conditions must be met:
-
Restricted Rotation: The rotation around the central aryl-aryl single bond must be significantly hindered. This is almost always achieved by introducing sufficiently bulky substituents at the ortho positions of both phenyl rings.
-
Lack of Symmetry: The substitution pattern must not create a plane of symmetry or a center of inversion in the molecule's planar (transition state) or twisted (ground state) conformations. For example, a biphenyl with identical substituents at all four ortho positions (e.g., 2,2',6,6'-tetramethylbiphenyl) is achiral, despite having a high rotational barrier.
The diagram below illustrates how steric hindrance from ortho-substituents (represented as 'A', 'B', 'X', 'Y') forces the molecule into a non-planar, chiral conformation and creates a significant energy barrier to rotation through the planar, achiral transition state.
Caption: Steric hindrance dictates atropisomeric stability.
The Energetics of Rotational Stability
The rotational energy barrier (ΔG‡) is the critical parameter defining the stereochemical stability of a biphenyl atropisomer.[8] It represents the energy required to force the molecule from its stable, twisted ground state into the sterically hindered, planar transition state. The size of the ortho-substituents is the dominant factor influencing this barrier. Even small changes in substituent size can have a dramatic impact on configurational stability, as shown in the table below.
| Ortho Substituent (X in 2,2'-di-X-biphenyl) | Rotational Barrier (ΔG‡) (kcal/mol) | Half-life (t₁/₂) at 25 °C (approx.) | Citation(s) |
| -F | ~4.8 | Milliseconds | [7] |
| -OCH₃ | ~14-17 | Seconds to Minutes | [4][9] |
| -Cl | ~17.6 | ~1 second | [7] |
| -CH₃ | ~18 | Minutes | [4] |
| -Br | ~21.7 | ~1.5 minutes | [7] |
| -I | >25 | Days to Years | [9] |
| -COOH | ~25 | Days | [2] |
| -N(CH₃)₂ | >30 | Years | [9] |
| Data compiled from various experimental (DNMR) and computational studies. Values can vary based on solvent, temperature, and specific substitution patterns. |
Causality Insight: The dramatic increase in the rotational barrier when moving from fluorine to chlorine or methyl is not solely due to atomic radius. It's a function of the entire group's van der Waals radius and its interaction with substituents on the other ring. For groups like carboxyl or dimethylamino, intramolecular hydrogen bonding or specific electronic interactions can further influence the barrier height.
Section 2: Stereochemical Assignment and Characterization
Nomenclature
The absolute configuration of atropisomers is assigned using the Cahn-Ingold-Prelog (CIP) priority rules, adapted for axial chirality. The stereochemical descriptors used are Rₐ and Sₐ (where 'a' denotes axial).
Workflow for Assigning Rₐ/Sₐ Configuration:
-
Orient the Molecule: View the molecule along the axis of hindered rotation (the aryl-aryl bond).
-
Assign Priorities: Identify the two highest-priority ortho-substituents, one on the "front" ring and one on the "back" ring. Priority is assigned based on standard CIP rules (higher atomic number = higher priority).
-
Determine Configuration: Trace the path from the highest-priority group on the front ring to the highest-priority group on the back ring.
-
If the path is clockwise , the configuration is Rₐ .
-
If the path is counter-clockwise , the configuration is Sₐ .
-
Analytical Techniques
The characterization and analysis of atropisomers rely on a combination of chiroptical and chromatographic methods.
-
Chiral High-Performance Liquid Chromatography (HPLC): This is the most common and reliable method for separating atropenantiomers and determining their enantiomeric excess (ee). Columns with chiral stationary phases (e.g., derivatized cellulose or cyclodextrin-based phases) provide differential interaction with the two enantiomers, leading to different retention times.[4][10]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: While standard NMR cannot distinguish between enantiomers, it is a powerful tool for determining the rotational energy barrier through Dynamic NMR (DNMR) experiments.[11][12] By monitoring the coalescence temperature of diastereotopic protons near the chiral axis, one can calculate ΔG‡. Additionally, chiral solvating agents (CSAs) or chiral lanthanide shift reagents can be used to induce chemical shift non-equivalence between enantiomers, allowing for their differentiation and ee determination directly by NMR.[13][14]
-
Circular Dichroism (CD) Spectroscopy: This technique measures the differential absorption of left- and right-circularly polarized light. Enantiomers give mirror-image CD spectra, making it a valuable tool for confirming the presence of chirality and, through comparison with computational predictions or known standards, for assigning absolute configuration.
Section 3: Asymmetric Synthesis of Atropisomeric Biphenyls
The efficient, stereocontrolled synthesis of atropisomeric biphenyls is a central challenge in modern organic chemistry. Strategies have evolved from classical resolution to highly sophisticated catalytic asymmetric methods.[15]
Caption: Major strategies for asymmetric biphenyl synthesis.
Chiral Auxiliary-Controlled Synthesis
In this approach, a chiral auxiliary is covalently attached to one of the coupling partners. The auxiliary's steric and electronic properties direct the aryl-aryl bond formation in a diastereoselective manner. After the coupling reaction, the auxiliary is cleaved to yield the enantioenriched biphenyl product. While effective, this method requires stoichiometric amounts of the chiral auxiliary and involves additional synthetic steps for its attachment and removal, reducing overall atom economy.
Catalyst-Controlled Synthesis: The Modern Frontier
This is the most powerful and efficient approach, relying on a small amount of a chiral catalyst to generate large quantities of enantioenriched product.
Transition-metal-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura coupling , are the workhorses for biaryl synthesis.[16][17] Atroposelective versions employ a chiral ligand, typically a phosphine like BINAP or a derivative, which coordinates to the metal center (e.g., Palladium). This chiral catalyst complex then orchestrates the coupling of an aryl halide with an arylboronic acid, controlling the orientation of the two aryl groups as the crucial C-C bond is formed.[18][19]
Causality Insight: The success of an asymmetric Suzuki coupling hinges on the ligand's ability to create a sterically defined "chiral pocket" around the metal. During the reductive elimination step, where the biaryl product is formed and released, this pocket forces the two aryl groups to adopt a specific, low-energy rotational conformation, thereby setting the axial chirality. The choice of ligand, such as the BI-DIME class, is critical for achieving high enantioselectivity.[19]
A more recent and highly atom-economical strategy involves the direct, enantioselective coupling of a C-H bond on one arene with a coupling partner.[20][21] This avoids the need to pre-functionalize one of the starting materials (e.g., as a halide or boronic acid). Palladium and Rhodium catalysts, paired with chiral ligands (such as chiral phosphoric acids or specialized cyclopentadienyl ligands), have been successfully employed to achieve atroposelective C-H arylation, often through (dynamic) kinetic resolution or desymmetrization of a prochiral biaryl substrate.[21]
DKR is an elegant strategy for converting a racemic mixture of configurationally labile atropisomers entirely into a single, configurationally stable enantiomer. This process combines a rapid, catalyst-mediated racemization of the starting material with a stereoselective reaction that "traps" only one of the rapidly interconverting enantiomers.[1] For example, a biocatalytic approach can use an enzyme to selectively acylate the hydroxyl group of one enantiomer of a racemic biphenol. This acylation increases the steric bulk at the ortho position, locking the axial chirality and preventing racemization, while the unreacted enantiomer is continuously racemized to replenish the reactive form.[22]
Caption: Workflow for Dynamic Kinetic Resolution (DKR).
Section 4: Applications in Catalysis and Drug Discovery
Privileged Ligands in Asymmetric Catalysis
Atropisomeric biaryl diphosphines, with BINAP (2,2'-bis(diphenylphosphino)-1,1'-binaphthyl) being the quintessential example, are among the most successful classes of ligands in asymmetric catalysis.[23] Their C₂-symmetric, rigid chiral scaffold provides a well-defined steric and electronic environment that enables high levels of enantioselectivity in a vast array of reactions, including hydrogenations, cross-couplings, and cycloadditions.[24]
Role in Drug Discovery and Development
Atropisomerism is an increasingly recognized feature in medicinal chemistry.[25] The antibiotic vancomycin, a complex natural product, contains a key biaryl linkage whose specific atropisomeric configuration is essential for its binding to bacterial cell wall precursors.[2][17] In drug design, atropisomerism can be exploited to optimize potency and selectivity. The two atropisomers of a drug candidate can have drastically different pharmacological profiles, with one being highly active and the other being inactive or even toxic.[25][26] The clinical candidate MRTX1719, an inhibitor of the PRMT5-MTA complex, is a stable atropisomer, and controlling its stereochemistry was a critical aspect of its development.[14]
Section 5: Experimental Protocols
Protocol: Asymmetric Suzuki-Miyaura Coupling
Objective: To synthesize an enantioenriched biaryl alcohol via a palladium-catalyzed asymmetric Suzuki-Miyaura coupling. This protocol is adapted from methodologies described for the synthesis of drug intermediates.[19]
Materials:
-
Aryl Bromide (1.0 equiv)
-
Arylboronic Acid (1.2 equiv)
-
Palladium(II) Acetate (Pd(OAc)₂, 2 mol%)
-
Chiral Ligand (e.g., a BI-DIME analogue, 4.2 mol%)
-
Potassium Carbonate (K₂CO₃, 2.5 equiv)
-
Solvent: 1,4-Dioxane/Water (10:1 v/v)
-
Inert atmosphere supplies (Nitrogen or Argon)
Procedure:
-
Catalyst Pre-formation (Trustworthiness Step): To a dry Schlenk flask under an inert atmosphere, add Pd(OAc)₂ and the chiral phosphine ligand. Add degassed 1,4-dioxane and stir the mixture at room temperature for 30 minutes. Causality: Pre-forming the active Pd(0)-ligand complex ensures a consistent and rapid initiation of the catalytic cycle, preventing side reactions and improving reproducibility.
-
Reaction Setup: In a separate flask, add the aryl bromide, arylboronic acid, and K₂CO₃.
-
Initiation: Transfer the pre-formed catalyst solution to the flask containing the reagents via cannula. Add the required volume of degassed water.
-
Reaction: Heat the reaction mixture to 80 °C and monitor by TLC or LC-MS. Note: Higher temperatures can increase reaction rate but may lead to racemization if the product's rotational barrier is not sufficiently high.
-
Workup: After completion, cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
-
Analysis: Determine the enantiomeric excess (ee) of the purified product using chiral HPLC.
Protocol: Determination of Rotational Barrier by Dynamic NMR
Objective: To measure the free energy of activation (ΔG‡) for rotation in a 2,2'-disubstituted biphenyl containing diastereotopic protons (e.g., an isopropyl group).
Materials:
-
Purified atropisomeric biphenyl sample (~10-20 mg)
-
High-boiling NMR solvent (e.g., d₆-DMSO, d₂-1,1,2,2-tetrachloroethane)
-
Variable Temperature (VT) NMR Spectrometer
Procedure:
-
Sample Preparation: Dissolve the sample in the chosen deuterated solvent in an NMR tube.
-
Initial Spectrum: Acquire a standard ¹H NMR spectrum at ambient temperature (e.g., 25 °C). Identify the signals for the diastereotopic protons. If rotation is slow on the NMR timescale, they will appear as distinct signals. If rotation is fast, they will appear as a single, time-averaged signal.
-
Variable Temperature Experiment:
-
If signals are distinct at 25 °C: Gradually increase the temperature of the NMR probe in increments (e.g., 10 °C). Acquire a spectrum at each temperature, allowing the sample to equilibrate for 5-10 minutes.
-
If signal is averaged at 25 °C: Gradually decrease the temperature until the signal broadens and splits into two distinct signals.
-
-
Identify Coalescence Temperature (T_c): The temperature at which the two distinct signals merge into a single broad peak is the coalescence temperature. Record this temperature accurately.
-
Calculation: Use the Eyring equation to calculate the rotational barrier (ΔG‡). A simplified form at coalescence is: ΔG‡ = R * T_c * [22.96 + ln(T_c / Δν)] Where:
-
ΔG‡ is the free energy of activation (in J/mol)
-
R is the gas constant (8.314 J/mol·K)
-
T_c is the coalescence temperature (in Kelvin)
-
Δν is the separation of the two signals (in Hz) at a temperature well below coalescence where rotation is slow.
-
-
Validation: The accuracy of this method depends on precise measurement of T_c and Δν. Ensure the spectrometer's temperature is calibrated. Causality: This technique directly probes the energy of the rotational process by relating the rate of isomer interconversion to temperature-dependent changes in the NMR lineshape.[12]
References
A consolidated list of authoritative sources cited within this guide.
-
Synthesis of a Conformationally Stable Atropisomeric Pair of Biphenyl Scaffold Containing Additional Stereogenic Centers. MDPI. [Link]
-
Axial chirality. Wikipedia. [Link]
-
Unconventional gas-phase synthesis of biphenyl and its atropisomeric methyl-substituted derivatives. PubMed. [Link]
-
Recent advances in the synthesis of axially chiral biaryls via transition metal-catalysed asymmetric C–H functionalization. Xingwei Li. [Link]
-
Atropisomer. Wikipedia. [Link]
-
Unconventional gas-phase synthesis of biphenyl and its atropisomeric methyl-substituted derivatives. RSC Publishing. [Link]
-
Twist Angles and Rotational Energy Barriers of Biphenyl and Substituted Biphenyls. ACS Publications. [Link]
-
Axial chirality. chemeurope.com. [Link]
-
Recent advances in the synthesis of axially chiral biaryls via transition metal-catalysed asymmetric C–H functionalization. Chemical Communications (RSC Publishing). [Link]
-
Atropisomers beyond the C–C axial chirality: Advances in catalytic asymmetric synthesis. NUS Blog. [Link]
-
Atropisomerism in Biphenyl Compounds. Scribd. [Link]
-
Rotational barriers of biphenyls having heavy heteroatoms as ortho- substituents: experimental and theoretical determination. SciSpace. [Link]
-
Axially chiral biaryl molecules and strategies for biaryl atropisomers... ResearchGate. [Link]
-
Rotation in Biphenyls with a Single Ortho-Substituent. The Journal of Organic Chemistry. [Link]
-
Asymmetric Synthesis of Axially Chiral Molecules via Organocatalytic Cycloaddition and Cyclization Reactions. PMC. [Link]
-
Biaryl synthesis with control of axial chirality. SciSpace. [Link]
-
Catalytic asymmetric synthesis of biaryl axial chiral compounds. ResearchGate. [Link]
-
Atropisomerism in Organic Chemistry. Chemisty Notes. [Link]
-
Torsional barriers of substituted biphenyls calculated using density functional theory: a benchmarking study. Organic & Biomolecular Chemistry (RSC Publishing). [Link]
-
Atroposelective synthesis of axially chiral biaryl compounds. PubMed. [Link]
-
Biphenyl derivatives & Atropisomerism. Slideshare. [Link]
-
Chiral biphenyl diphosphines for asymmetric catalysis: Stereoelectronic design and industrial perspectives. PNAS. [Link]
-
Asymmetric Synthesis of an Axially Chiral Antimitotic Biaryl via an Atropo-Enantioselective Suzuki Cross-Coupling. ACS Publications. [Link]
-
Stereo Isomerism in Biphenyl Compounds (Atropisomerism) and Conditions for Optical Activity. Pharmaguideline. [Link]
-
Synthesis of Atropisomers by Transition-Metal-Catalyzed Asymmetric C–H Functionalization Reactions. Xingwei Li. [Link]
-
Assigning atropisomer elution orders using atropisomerically enriched polychlorinated biphenyl fractions generated by microsomal metabolism. PMC. [Link]
-
Asymmetric construction of atropisomeric biaryls via a redox neutral cross-coupling strategy. Nature. [Link]
-
Asymmetric Synthesis of Axially Chiral C−N Atropisomers. PMC - NIH. [Link]
-
Atropisomers with Axial and Point Chirality: Synthesis and Applications. ACS Publications. [Link]
-
Synthesis of Atropisomeric Biaryls via Chiral Suzuki–Miyaura/Enzymatic Kinetic Resolution. Synfacts. [Link]
-
Synthesis of Atropisomeric Biaryls via Chiral Suzuki–Miyaura/Enzymatic Kinetic Resolution. ACS Publications. [Link]
-
Atropisomeric Racemization Kinetics of MRTX1719 Using Chiral Solvating Agent-Assisted 19F NMR Spectroscopy. ACS Publications. [Link]
-
A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects. RSC Publishing. [Link]
-
Atropisomeric Racemization Kinetics of MRTX1719 Using Chiral Solvating Agent-Assisted 19F NMR Spectroscopy. PMC. [Link]
-
¹H NMR spectra of aromatic regions in atropisomers 2 and 3 (d6‐DMSO or... ResearchGate. [Link]
-
Interrogating the configurational stability of atropisomers. Springer Nature Experiments. [Link]
-
Stereolabile chiral biphenyl hybrids: crystallization-induced dynamic atropselective resolution involving supramolecular interactions. CrystEngComm (RSC Publishing). [Link]
-
Atropisomerism, biphenyls and the Suzuki coupling: peptide antibiotics. Chemical Society Reviews (RSC Publishing). [Link]
-
Unconventional gas-phase synthesis of biphenyl and its atropisomeric methyl-substituted derivatives. RSC Publishing. [Link]
-
Atropisomerism of biphenyl compound 2. ResearchGate. [Link]
-
Atropisomers. The Knowles Group - Princeton University. [https://knowles.princeton.edu/wp-content/uploads/sites/2 Knowles Group/files/2018-Group-Meeting-Ross-Atropisomers.pdf]([Link] Knowles Group/files/2018-Group-Meeting-Ross-Atropisomers.pdf)
-
Atropisomerism. Imperial College London. [Link]
-
“Atropisomeric” Drugs: Basic Concept and Example of Application to Drug Development. Scientific Research Publishing. [Link]
-
Atropisomerism in medicinal chemistry: challenges and opportunities. PMC. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Atropisomer - Wikipedia [en.wikipedia.org]
- 3. scribd.com [scribd.com]
- 4. knowleslab.princeton.edu [knowleslab.princeton.edu]
- 5. Stereo Isomerism in Biphenyl Compounds (Atropisomerism) and Conditions for Optical Activity | Pharmaguideline [pharmaguideline.com]
- 6. Unconventional gas-phase synthesis of biphenyl and its atropisomeric methyl-substituted derivatives - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Torsional barriers of substituted biphenyls calculated using density functional theory: a benchmarking study - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. Assigning atropisomer elution orders using atropisomerically enriched polychlorinated biphenyl fractions generated by microsomal metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 11. scispace.com [scispace.com]
- 12. Interrogating the configurational stability of atropisomers | Springer Nature Experiments [experiments.springernature.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Atropisomeric Racemization Kinetics of MRTX1719 Using Chiral Solvating Agent-Assisted 19F NMR Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Atroposelective synthesis of axially chiral biaryl compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects - RSC Advances (RSC Publishing) DOI:10.1039/D3RA03531J [pubs.rsc.org]
- 17. Atropisomerism, biphenyls and the Suzuki coupling: peptide antibiotics - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 18. pubs.acs.org [pubs.acs.org]
- 19. pubs.acs.org [pubs.acs.org]
- 20. Recent advances in the synthesis of axially chiral biaryls via transition metal-catalysed asymmetric C–H functionalization - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 21. xingweili.snnu.edu.cn [xingweili.snnu.edu.cn]
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- 26. “Atropisomeric” Drugs: Basic Concept and Example of Application to Drug Development [scirp.org]
Methodological & Application
Application Note: Synthesis and Purification of 4-[4-(2-Methylbutyl)phenyl]benzoic Acid
Target Audience: Researchers, Materials Scientists, and Process Chemists Application Area: Synthesis of Chiral Smectic Liquid Crystals and Ferroelectric Dopants
Introduction & Mechanistic Rationale
The compound 4-[4-(2-methylbutyl)phenyl]benzoic acid is a critical chiral building block used in the design of ferroelectric liquid crystals (FLCs). The presence of the chiral 2-methylbutyl tail breaks the spatial symmetry of the smectic C phase, inducing a spontaneous polarization that is essential for fast-switching electro-optic displays.
To construct the rigid biphenyl core while preserving the stereochemical integrity of the chiral aliphatic tail, the Suzuki-Miyaura cross-coupling reaction is the most robust method[1]. This palladium-catalyzed reaction forms a carbon-carbon bond between an organoboron compound and an organohalide, a strategy widely employed in the synthesis of heavily functionalized biphenyl derivatives for liquid crystal dopants[2].
Causality in Experimental Design
-
Substrate Selection: We utilize 4-bromobenzoic acid and 4-(2-methylbutyl)phenylboronic acid. The C–Br bond offers a lower bond dissociation energy than C–Cl, ensuring rapid oxidative addition without requiring specialized, sterically demanding phosphine ligands.
-
Catalyst & Base: Tetrakis(triphenylphosphine)palladium(0)[Pd(PPh3)4] is selected for its reliability with unhindered aryl bromides. Potassium carbonate (K2CO3) is used as the base because it efficiently coordinates with the boronic acid, forming a reactive trihydroxyboronate intermediate that drives the transmetalation step.
-
Solvent System: A biphasic mixture of Toluene/Ethanol/Water (4:1:1) is employed. Toluene solubilizes the organic substrates, water dissolves the inorganic base, and ethanol acts as a crucial phase-transfer bridge, facilitating interaction at the aqueous-organic interface[3].
Workflow and catalytic logic of the Suzuki-Miyaura cross-coupling synthesis.
Quantitative Data & Reaction Optimization
Prior to scaling, the reaction conditions must be optimized to prevent hydrolytic deboronation—a common side reaction where the boronic acid degrades before coupling[2]. The table below summarizes the optimization parameters, justifying the final protocol conditions.
Table 1: Optimization of Suzuki-Miyaura Coupling Conditions
| Catalyst System (5 mol%) | Base (3.0 eq) | Solvent System | Temp (°C) | Yield (%) | Mechanistic Observation |
| Pd(OAc)2 / PPh3 | Na2CO3 | THF / H2O | 70 | 65 | Sluggish transmetalation; incomplete conversion. |
| Pd(dppf)Cl2 | K3PO4 | Dioxane / H2O | 90 | 82 | Good conversion, but trace deboronation observed. |
| Pd(PPh3)4 | K2CO3 | Toluene/EtOH/H2O | 85 | 94 | Optimal phase transfer; rapid, clean coupling. |
Table 2: Reagent Stoichiometry for Preparative Scale (10 mmol)
| Reagent | MW ( g/mol ) | Equivalents | Amount | Role |
| 4-Bromobenzoic Acid | 201.02 | 1.00 | 2.01 g | Electrophile |
| 4-(2-Methylbutyl)phenylboronic Acid | 192.06 | 1.10 | 2.11 g | Nucleophile |
| K2CO3 | 138.21 | 3.00 | 4.15 g | Base / Activator |
| Pd(PPh3)4 | 1155.36 | 0.05 | 0.58 g | Catalyst |
Experimental Protocol & Self-Validating Systems
This protocol is designed as a self-validating system . At each critical juncture, a specific physical or analytical check ensures the process is proceeding correctly, preventing downstream failures.
Step 1: Reaction Setup and Execution
-
Purge System: To a 100 mL two-neck round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-bromobenzoic acid (2.01 g, 10 mmol) and 4-(2-methylbutyl)phenylboronic acid (2.11 g, 11 mmol). Evacuate and backfill the flask with high-purity Nitrogen three times to prevent catalyst oxidation.
-
Solvent Addition: Inject degassed Toluene (40 mL) and Ethanol (10 mL) via syringe. Stir until the organic substrates are fully dissolved.
-
Base Addition: Dissolve K2CO3 (4.15 g, 30 mmol) in deionized water (10 mL). Add this aqueous solution to the reaction flask.
-
Catalyst Initiation: Quickly add Pd(PPh3)4 (0.58 g, 0.5 mmol) against a positive flow of Nitrogen.
-
Heating: Submerge the flask in a pre-heated oil bath at 85 °C. Vigorously stir the biphasic mixture for 12 hours.
-
Self-Validation Check (TLC): After 12 hours, spot the organic layer on a silica TLC plate (Eluent: 8:2 Hexanes:Ethyl Acetate with 1% Acetic Acid). The disappearance of the 4-bromobenzoic acid spot (Rf ~0.3) confirms complete conversion.
-
Step 2: Workup and Acid-Base Extraction
Because the target molecule is a carboxylic acid, it exists as a water-soluble potassium carboxylate salt in the basic reaction mixture. We exploit this for purification.
-
Phase Separation: Cool the mixture to room temperature. Transfer to a separatory funnel. Add 30 mL of Ethyl Acetate and 30 mL of Water.
-
Organic Wash: Extract and discard the organic layer. Causality: The organic layer contains triphenylphosphine oxide, unreacted boronic acid, and homocoupled byproducts, while your target product remains safely in the aqueous layer[3].
-
Acidification: Transfer the aqueous layer to an Erlenmeyer flask. Slowly add 2M HCl dropwise under vigorous stirring until the solution reaches pH 2.
-
Self-Validation Check (pH & Precipitation): Use pH paper to verify pH ≤ 2. A dense white precipitate (the protonated target acid) will immediately crash out of the solution. If the solution is not sufficiently acidic, yield will be lost to the aqueous phase.
-
-
Isolation: Vacuum filter the precipitate using a Büchner funnel. Wash the filter cake with cold deionized water (3 x 20 mL) to remove residual inorganic salts.
Step 3: Recrystallization and Chiral Validation
-
Recrystallization: Dissolve the crude white solid in a minimum amount of boiling Ethanol. Allow the solution to cool slowly to room temperature, then transfer to an ice bath for 1 hour to maximize crystallization.
-
Final Isolation: Filter the purified crystals and dry under high vacuum at 50 °C for 12 hours.
Downstream purification and self-validation workflow for the target acid.
Analytical Validation Parameters
To ensure the synthesized 4-[4-(2-methylbutyl)phenyl]benzoic acid meets the rigorous standards required for liquid crystal formulations, perform the following analytical validations:
-
1H NMR (400 MHz, CDCl3): Look for the characteristic highly deshielded carboxylic acid proton (broad singlet, ~12.0 ppm) and the distinct AB spin systems of the biphenyl aromatic protons (7.20 - 8.15 ppm). The chiral 2-methylbutyl tail will present as a complex aliphatic multiplet between 0.80 and 2.70 ppm.
-
Chiral HPLC: Self-Validation of Stereocenter. Because the reaction involves prolonged heating, it is critical to ensure the chiral center at the 2-methylbutyl group has not racemized. Run the sample on a Chiralcel OD-H column (Isocratic Hexane/IPA 90:10, 1.0 mL/min). The enantiomeric excess (ee) should remain >98%.
-
Differential Scanning Calorimetry (DSC): As a liquid crystal intermediate, the thermal transitions (melting point and potential smectic phases) serve as a highly sensitive indicator of purity. Impurities will significantly depress the clearing point.
References
-
Application of the Suzuki Reaction as the Key Step in the Synthesis of a Novel Atropisomeric Biphenyl Derivative for Use as a Liquid Crystal Dopant - The Journal of Organic Chemistry (ACS Publications). Available at:[Link]
-
A Green, One-Pot Route to the Biphenyldicarboxylic Acids: Useful Intermediates in Polymer Synthesis - International Journal of Organic Chemistry (SCIRP). Available at:[Link]
Sources
Application Notes and Protocols: Asymmetric Synthesis of Chiral Biphenyl Phosphine Ligands
Introduction
Axially chiral biphenyl phosphine ligands are a cornerstone of modern asymmetric catalysis. Their unique, sterically demanding, and electronically tunable C2-symmetric scaffold has proven to be exceptionally effective in a vast array of enantioselective transformations. Ligands such as BINAP, MeO-BIPHEP, and SEGPHOS are indispensable tools for academic and industrial chemists, enabling the synthesis of enantiomerically enriched pharmaceuticals, agrochemicals, and fine chemicals.[1][2][3] The restricted rotation around the aryl-aryl single bond, known as atropisomerism, gives rise to their stable, non-interconverting enantiomeric forms.[1][4] This guide provides an in-depth overview of the primary strategies for the asymmetric synthesis of these pivotal ligands, complete with mechanistic insights and detailed experimental protocols for researchers, scientists, and professionals in drug development.
Core Synthetic Strategies
The enantioselective synthesis of chiral biphenyl phosphine ligands predominantly relies on the strategic construction of the stereogenic biaryl axis. The methodologies can be broadly categorized into two main approaches:
-
Atroposelective Coupling Reactions: This is the most direct approach, where two aryl precursors are coupled in a stereocontrolled manner to form the chiral biaryl scaffold.
-
Resolution of Racemates: This classic method involves the synthesis of the racemic biphenyl ligand followed by separation of the enantiomers. A more advanced and efficient variation is Dynamic Kinetic Resolution (DKR), where the racemic mixture is resolved under conditions that allow for the in-situ racemization of the undesired enantiomer.[5][6][7]
Atroposelective Coupling: The Power of Transition Metal Catalysis
Palladium- and copper-catalyzed cross-coupling reactions are powerful tools for the atroposelective synthesis of biaryl compounds.[8][9] The key to achieving high enantioselectivity lies in the design of the chiral ligand that directs the coupling of the two aryl partners.
A prominent example is the Suzuki-Miyaura coupling, where an aryl halide is coupled with an arylboronic acid. The use of a chiral palladium catalyst can effectively control the stereochemical outcome of the reaction.[8] The mechanism typically involves the oxidative addition of the aryl halide to a low-valent palladium species, followed by transmetalation with the arylboronic acid and subsequent reductive elimination to furnish the biaryl product and regenerate the active catalyst.
Mechanistic Insights: Suzuki-Miyaura Coupling
The enantioselectivity in the atroposelective Suzuki-Miyaura coupling is determined during the reductive elimination step. The chiral ligand creates a chiral environment around the palladium center, which favors the formation of one atropisomer over the other. The steric and electronic properties of the ligand play a crucial role in this stereochemical control.
Caption: Atroposelective Suzuki-Miyaura Coupling Cycle.
Dynamic Kinetic Resolution (DKR)
Dynamic kinetic resolution is a highly efficient strategy for the synthesis of enantiomerically pure compounds from racemic starting materials.[5][6][10] This method combines the kinetic resolution of a racemic mixture with in-situ racemization of the slower-reacting enantiomer, theoretically allowing for a 100% yield of the desired enantiomer.[5] In the context of chiral biphenyl phosphines, DKR is often employed in acylation or bromination reactions of racemic biaryl diols or diamines, which are precursors to the phosphine ligands.[1][5]
A chiral catalyst selectively reacts with one enantiomer of the racemic starting material at a faster rate. Simultaneously, the unreacted enantiomer undergoes rapid racemization, continuously replenishing the faster-reacting enantiomer. This process continues until the racemic starting material is converted into a single enantiomer of the product.
Caption: Principle of Dynamic Kinetic Resolution (DKR).
Experimental Protocols
Synthesis of (R)-BINAP
The synthesis of 2,2'-bis(diphenylphosphino)-1,1'-binaphthyl (BINAP) is a classic example of the resolution of a racemic mixture.[11] The following protocol details the synthesis of racemic BINAP dioxide, its resolution using a chiral resolving agent, and subsequent reduction to enantiomerically pure (R)-BINAP.
Step 1: Synthesis of Racemic 2,2'-Bis(diphenylphosphinyl)-1,1'-binaphthyl (rac-BINAPO)
This step involves the Ullmann coupling of 1-bromo-2-naphthol to form 1,1'-bi-2-naphthol (BINOL), followed by triflation and a nickel-catalyzed phosphinylation.
Materials:
-
1-Bromo-2-naphthol
-
Copper powder
-
Dimethylformamide (DMF)
-
1,1'-Bi-2-naphthol (BINOL)
-
Triflic anhydride
-
Pyridine
-
Dichloromethane (DCM)
-
Diphenylphosphine oxide
-
Nickel(II) chloride
-
Triphenylphosphine
-
Dimethylacetamide (DMA)
Procedure:
-
Ullmann Coupling: A mixture of 1-bromo-2-naphthol and activated copper powder in DMF is heated to reflux. After completion, the reaction is worked up to yield racemic BINOL.
-
Triflation: To a solution of racemic BINOL and pyridine in DCM at 0 °C, triflic anhydride is added dropwise. The reaction is stirred until completion to yield the corresponding bistriflate.
-
Phosphinylation: A mixture of the bistriflate, diphenylphosphine oxide, NiCl₂(PPh₃)₂, and DMA is heated. After workup and purification, racemic BINAPO is obtained.
Step 2: Resolution of rac-BINAPO
The resolution of racemic BINAPO is achieved by fractional crystallization with a chiral resolving agent, such as camphorsulfonic acid (CSA) or a chiral diol.
Materials:
-
rac-BINAPO
-
(-)-Camphorsulfonic acid
-
Methanol
-
Ethyl acetate
Procedure:
-
A solution of rac-BINAPO in hot methanol is treated with a solution of (-)-camphorsulfonic acid in methanol.
-
The mixture is allowed to cool slowly to induce crystallization of the diastereomeric salt of (R)-BINAPO.
-
The crystals are collected by filtration and can be recrystallized to improve diastereomeric purity.
-
The resolved diastereomeric salt is then treated with a base (e.g., aqueous NaOH) to liberate the enantiomerically enriched (R)-BINAPO.
Step 3: Reduction of (R)-BINAPO to (R)-BINAP
The final step is the reduction of the phosphine oxide to the corresponding phosphine.
Materials:
-
(R)-BINAPO
-
Trichlorosilane (HSiCl₃)
-
Triethylamine (NEt₃) or Toluene
-
Xylene
Procedure:
-
A solution of (R)-BINAPO in xylene is treated with triethylamine and trichlorosilane.
-
The mixture is heated to reflux.
-
After the reaction is complete, the mixture is cooled and carefully quenched with aqueous sodium hydroxide.
-
The organic layer is separated, dried, and concentrated. The crude product is purified by crystallization to afford enantiomerically pure (R)-BINAP.[3]
Synthesis of MeO-BIPHEP Type Ligands
MeO-BIPHEP and its analogues are another important class of chiral biphenyl phosphine ligands.[12][13] Their synthesis often involves an Ullmann coupling of ortho-iodinated phosphine oxides as a key step to construct the biphenyl backbone.[12]
Synthetic Scheme for MeO-BIPHEP
Caption: Synthetic Pathway to MeO-BIPHEP Ligands.
Data Presentation: Comparison of Prominent Chiral Biphenyl Phosphine Ligands
| Ligand | Common Applications in Asymmetric Catalysis | Typical Enantiomeric Excess (ee%) |
| BINAP | Hydrogenation of olefins and ketones, Heck reactions, Aldol reactions.[3][14] | >95% |
| MeO-BIPHEP | Hydrogenation of β-ketoesters, Isomerization of allylic amines.[12] | >98% |
| SEGPHOS | Hydrogenation of aromatic ketones, Michael additions.[15] | >99% |
| SYNPHOS | Hydrogenation of functionalized ketones and olefins.[3][15] | 92-99% |
| DIFLUORPHOS | Hydrogenation of chlorinated substrates.[3][15] | >97% |
Conclusion
The asymmetric synthesis of chiral biphenyl phosphine ligands is a mature yet continuously evolving field. The development of novel and more efficient synthetic routes, particularly those based on atroposelective C-H activation and dynamic kinetic resolution, remains an active area of research.[16] The protocols and strategies outlined in this guide provide a solid foundation for researchers to synthesize these powerful catalysts and to further innovate in the field of asymmetric catalysis. The continued exploration of new ligand architectures and synthetic methodologies will undoubtedly lead to even more selective and active catalysts for a broader range of chemical transformations.
References
-
Miller, S. J., et al. (2006). Dynamic Kinetic Resolution of Biaryl Atropisomers via Peptide-Catalyzed Asymmetric Bromination. Journal of the American Chemical Society, 128(49), 15592–15593. [Link]
-
Zhang, L., et al. (2022). Advances in Atroposelectively De Novo Synthesis of Axially Chiral Heterobiaryl Scaffolds. Molecules, 27(23), 8529. [Link]
-
Wang, Q., et al. (2021). Merging C–H and C–C Activation in Pd(II)-Catalyzed Enantioselective Synthesis of Axially Chiral Biaryls. CCS Chemistry. [Link]
-
Li, Y., et al. (2015). Pd(II)-Catalyzed P(O)R1R2-Directed Asymmetric C–H Activation and Dynamic Kinetic Resolution for the Synthesis of Chiral Biaryl Phosphates. Organic Letters, 17(9), 2162–2165. [Link]
-
Zhang, L., et al. (2022). Advances in Atroposelectively De Novo Synthesis of Axially Chiral Heterobiaryl Scaffolds. Molecules, 27(23), 8529. [Link]
-
Bringmann, G., et al. (2005). Atroposelective synthesis of axially chiral biaryl compounds. Angewandte Chemie International Edition, 44(34), 5384-5427. [Link]
-
Pérez, D., et al. (2010). Dynamic kinetic resolution in the asymmetric synthesis of atropisomeric biaryl[5] and[17]helicene quinones. Chemical Communications, 46(26), 4749-4751. [Link]
-
Ohmatsu, K., et al. (2011). Dynamic kinetic resolution of biaryl atropisomers by chiral dialkylaminopyridine catalysts. Organic & Biomolecular Chemistry, 9(5), 1435-1437. [Link]
-
Li, X. (2019). Recent advances in the synthesis of axially chiral biaryls via transition metal-catalysed asymmetric C–H functionalization. Organic Chemistry Frontiers, 6(15), 2755-2768. [Link]
-
Li, X., et al. (2003). Enantioselective Oxidative Biaryl Coupling Reactions Catalyzed by 1,5-Diazadecalin Metal Complexes: Efficient Formation of Chiral Functionalized BINOL Derivatives. The Journal of Organic Chemistry, 68(14), 5500–5511. [Link]
-
Schmid, R., et al. (1991). Synthesis of new MeO-BIPHEP-type chiral diphosphines by an improved way. Helvetica Chimica Acta, 74(2), 370-389. [Link]
-
Tan, B., et al. (2015). Atroposelective Synthesis of Axially Chiral Biaryldiols via Organocatalytic Arylation of 2-Naphthols. Journal of the American Chemical Society, 137(47), 14945–14948. [Link]
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Fan, Q.-H., et al. (2024). Chiral bisphosphine Ph-BPE ligand: a rising star in asymmetric synthesis. Chemical Society Reviews. [Link]
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Hu, A.-G., et al. (2008). Synthesis of Novel Enantiopure Biphenyl P,N-Ligands and Application in Palladium-Catalyzed Asymmetric Addition of Arylboronic Acids to N-Benzylisatin. The Journal of Organic Chemistry, 73(24), 9845–9848. [Link]
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Zhang, W., et al. (2004). Remarkably diastereoselective synthesis of a chiral biphenyl diphosphine ligand and its application in asymmetric hydrogenation. Proceedings of the National Academy of Sciences, 101(15), 5363–5367. [Link]
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de Castro, P. P., et al. (2023). Advances in the Asymmetric Synthesis of BINOL Derivatives. Molecules, 28(1), 1. [Link]
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Noyori, R., et al. (1980). Synthesis of 2,2'-bis(diphenylphosphino)-1,1'-binaphthyl (BINAP), an atropisomeric chiral bis(triaryl)phosphine, and its use in the rhodium(I)-catalyzed asymmetric hydrogenation of .alpha.-(acylamino)acrylic acids. Journal of the American Chemical Society, 102(27), 7932–7934. [Link]
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Zhang, Z., et al. (2020). Pd-catalyzed asymmetric Suzuki–Miyaura coupling reactions for the synthesis of chiral biaryl compounds with a large steric substituent at the 2-position. Beilstein Journal of Organic Chemistry, 16, 998–1004. [Link]
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Genet, J. P., et al. (2003). Chiral biphenyl diphosphines for asymmetric catalysis: Stereoelectronic design and industrial perspectives. Proceedings of the National Academy of Sciences, 100(20), 11203–11208. [Link]
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Smith, A. D. (2018). The Development of Asymmetric Palladium-Catalysed Transformations Using Chiral Sulfonated Phosphine Ligands. Apollo - University of Cambridge Repository. [Link]
-
Fan, Q.-H., et al. (2024). Chiral bisphosphine Ph-BPE ligand: a rising star in asymmetric synthesis. Chemical Society Reviews. [Link]
-
Miller, S. J., et al. (2018). Enantioselective Synthesis of Biaryl Atropisomers via the Addition of Thiophenols into Aryl-Naphthoquinones. The Journal of Organic Chemistry, 83(15), 8414–8423. [Link]
-
Wang, Y., et al. (2023). Atroposelective Pd-Catalyzed C(sp2)–P Coupling Enabling Modular Assembly of Axially Chiral QUINAPO Ligands. ACS Catalysis, 13(5), 3334–3341. [Link]
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Kwong, F. Y., et al. (2004). Palladium-catalysed synthesis of biaryl phosphines. Tetrahedron Letters, 45(18), 3571-3574. [Link]
-
Noyori, R. (1991). BINAP: An Efficient Chiral Element for Asymmetric Catalysis. Accounts of Chemical Research, 24(12), 341-348. [Link]
-
Dydio, P. (2020). Enantioselective C–C bond formation in complex multicatalytic systems. In Enantioselective C-C Bond Forming Reactions: From Metal Complex-, Organo-, and Bio-catalyzed Perspectives. [Link]
-
Imamoto, T. (2016). Synthesis and applications of high-performance P-chiral phosphine ligands. Proceedings of the Japan Academy, Series B, 92(10), 449-463. [Link]
-
Dodds, J. N., et al. (2021). Biocatalytic oxidative cross-coupling reactions for biaryl bond formation. ChemRxiv. [Link]
-
Genet, J. P., et al. (2003). Chiral biphenyl diphosphines for asymmetric catalysis: Stereoelectronic design and industrial perspectives. Proceedings of the National Academy of Sciences, 100(20), 11203–11208. [Link]
-
Zhang, X., et al. (2021). Chiral oxamide–phosphine–palladium catalyzed highly asymmetric allylic amination: carbonyl assistance for high regio- and enantiocontrols. Organic Chemistry Frontiers, 8(15), 4096-4102. [Link]
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Liu, R. Y. (2022). Development of Copper(I) Hydride-Catalyzed Asymmetric Olefin Hydrofunctionalization Reactions. DSpace@MIT. [Link]
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Application Note: Advanced Utilization of 4-[4-(2-methylbutyl)phenyl]benzoic Acid in Liquid Crystal Displays
Target Audience: Materials Scientists, Display Technologists, and Synthetic Chemists Document Type: Technical Application Note & Standard Operating Protocols
Executive Summary
The compound 4-[4-(2-methylbutyl)phenyl]benzoic acid (CAS: 136959-96-1) is a highly specialized chiral building block critical to the synthesis of advanced liquid crystal (LC) materials[1]. Its unique structural topology—combining a rigid biphenyl core with a flexible, chiral 2-methylbutyl tail—makes it an indispensable precursor for developing Ferroelectric Liquid Crystals (FLCs) and chiral nematic (cholesteric) dopants[2]. This application note details the mechanistic role of this precursor, provides self-validating synthetic protocols for LC esterification, and outlines rigorous quality control workflows for display-grade materials.
Mechanistic Insights: The Role of Chirality in Liquid Crystals
In liquid crystal design, the balance between molecular rigidity and flexibility dictates mesophase behavior. The biphenyl-4-carboxylic acid moiety provides the calamitic (rod-like) anisotropy necessary for forming highly ordered smectic phases. However, the functional value of this molecule lies in its (S)- or (R)-2-methylbutyl group.
When incorporated into a mesogen, this chiral center introduces a transverse steric dipole. In the tilted Smectic C (SmC) phase, the chirality breaks the local mirror symmetry, reducing the system to C2 symmetry. According to Meyer's symmetry arguments, this allows the emergence of a macroscopic spontaneous polarization ( Ps ), transforming the material into a chiral smectic C (SmC*) phase[3]. This phase is the fundamental state required for Surface-Stabilized Ferroelectric Liquid Crystal (SSFLC) displays, which offer sub-microsecond switching speeds.
Workflow illustrating structural hierarchy from chiral precursor to SSFLC device application.
Application Protocols
Protocol A: Synthesis of Display-Grade Chiral Smectic C Esters
This protocol describes the conversion of 4-[4-(2-methylbutyl)phenyl]benzoic acid into a functional LC ester via an acid chloride intermediate.
Step 1: Acid Chloride Activation
-
Action: Suspend 4-[4-(2-methylbutyl)phenyl]benzoic acid (1.0 eq) in anhydrous dichloromethane (DCM). Add oxalyl chloride (1.5 eq) dropwise at 0 °C, followed by 2 drops of anhydrous DMF.
-
Causality: Oxalyl chloride is selected over thionyl chloride to allow for a milder reaction at room temperature, preventing thermal degradation or racemization of the chiral tail. DMF acts as a Vilsmeier-Haack catalyst to accelerate the conversion.
-
Self-Validation: The reaction is deemed complete when gas evolution ( CO2 , CO ) ceases and the opaque suspension clarifies into a homogeneous solution.
Step 2: Steglich-Type Esterification
-
Action: In a separate flask, dissolve the target phenol (e.g., 4-hexyloxyphenol, 1.1 eq), triethylamine (TEA, 2.0 eq), and 4-dimethylaminopyridine (DMAP, 0.1 eq) in anhydrous DCM. Add the acid chloride solution dropwise at 0 °C.
-
Causality: TEA neutralizes the HCl byproduct, driving the equilibrium forward. DMAP acts as a hyper-nucleophilic acyl transfer catalyst, significantly accelerating the esterification of sterically hindered biphenyl systems.
-
Self-Validation: Monitor via Thin Layer Chromatography (TLC) using Hexane:EtOAc (8:2). The disappearance of the phenol spot and the emergence of a higher Rf UV-active spot confirms ester formation.
Step 3: Purification for LCD Integration
-
Action: Quench with NaHCO3 , extract with DCM, dry over MgSO4 , and concentrate. Purify via silica gel flash chromatography, followed by three successive recrystallizations from absolute ethanol.
-
Causality: Active matrix LCDs require ultra-high purity (>99.9%). Trace ionic impurities (such as residual TEA-HCl) will drastically lower the Voltage Holding Ratio (VHR) and cause image sticking in the final display panel.
-
Self-Validation: HPLC purity must exceed 99.9%. Differential Scanning Calorimetry (DSC) must show sharp, reproducible phase transition peaks with zero baseline drift.
Protocol B: Formulation and Pitch Measurement of Chiral Nematic Dopants
When doped into a nematic host, derivatives of this acid induce a cholesteric (chiral nematic) phase, useful for reflective displays and thermochromic sensors.
Step 1: Host-Dopant Formulation
-
Action: Weigh the synthesized chiral ester (dopant) and a nematic host mixture (e.g., E7) to achieve a 2.0 wt% concentration. Dissolve both in chloroform, sonicate for 10 minutes, and evaporate the solvent under vacuum at 60 °C for 12 hours.
-
Causality: Solvent-assisted mixing ensures homogeneous dispersion of the chiral dopant at the molecular level, preventing localized concentration gradients that would skew pitch measurements.
-
Self-Validation: The resulting mixture must be optically clear in the isotropic phase, with no visible aggregates under 100x magnification.
Step 2: Grandjean-Cano Wedge Cell Assembly & Measurement
-
Action: Capillary-fill a standard Grandjean-Cano wedge cell (known wedge angle θ ) with the formulation in its isotropic phase, then cool slowly to the chiral nematic (N*) phase. Measure the distance ( R ) between adjacent disclination lines using a Polarized Optical Microscope (POM).
-
Causality: Filling in the isotropic phase prevents flow-induced alignment defects. The wedge cell forces the helical structure to accommodate varying thicknesses, generating distinct Cano disclination lines. Helical Twisting Power (HTP) is calculated as β=1/(2Rtan(θ)⋅c) . Higher HTP minimizes the amount of dopant required, preserving the host's native viscoelastic properties.
-
Self-Validation: Parallel, equidistant disclination lines must be clearly visible under crossed polarizers. Uneven spacing indicates incomplete solvent removal or thermal degradation.
Quality Control & Phase Characterization
To ensure the synthesized materials are viable for display applications, a strict validation workflow must be followed.
Standardized validation workflow for synthesized chiral liquid crystal mesogens.
Quantitative Data: Representative Derivative Properties
The following table summarizes the physical and electro-optic properties of representative LC esters derived from 4-[4-(2-methylbutyl)phenyl]benzoic acid to illustrate its efficacy as a chiral precursor.
| Compound Derivative | Core Structure Modification | Phase Transitions (°C) | Spontaneous Polarization ( nC/cm2 ) | Helical Pitch ( μm ) |
| Ester A | 4-hexyloxyphenyl ester | Cr 42 SmC* 68 SmA 76 Iso | +15.2 | 2.4 |
| Ester B | 4-octyloxyphenyl ester | Cr 45 SmC* 74 SmA 82 Iso | +18.5 | 2.1 |
| Ester C | 4-cyanophenyl ester | Cr 55 N* 95 Iso | N/A (Nematic) | 0.8 |
(Note: Cr = Crystalline, SmC = Chiral Smectic C, SmA = Smectic A, N* = Chiral Nematic, Iso = Isotropic)*
References
- Source: guidechem.
- Liquid-crystalline 4-alkylcyclohexyl esters (Patent US04341653A1)
- Source: patents.google.
Sources
Application Note: Advanced Experimental Setup for the Characterization of Chiral Nematic Phases
Audience: Researchers, Materials Scientists, and Drug Development Professionals Focus: Supramolecular Characterization, Optical Metrology, and Nanoscale Morphological Analysis
Introduction and Mechanistic Principles
Chiral nematic (cholesteric or N*) phases are a highly organized class of liquid crystals (LCs) characterized by a spontaneous, continuous helical twist of their molecular director. This phase can be engineered using synthetic chiral nematic liquid crystals (CLCs) or harnessed from the lyotropic self-assembly of bio-based nanocolloids, such as cellulose nanocrystals (CNCs).
The defining structural parameter of the N* phase is its helical pitch ( P ) , defined as the distance over which the director rotates a full 360°[1]. Because of this periodic modulation of the refractive index, the N* phase acts as a one-dimensional photonic crystal. It exhibits a 2 that selectively reflects circularly polarized light (CPL) matching the handedness of the helix—a phenomenon governed by Bragg's Law[2].
To develop robust optical filters, enantioselective catalysts, or structural colorants, researchers must employ a self-validating analytical framework. By cross-referencing macroscopic optical properties with nanoscale structural imaging, experimentalists can decouple the intrinsic birefringence ( Δn ) of the mesogens from their supramolecular periodicity.
Core Experimental Protocols
The following protocols are designed as a self-validating system: optical microscopy confirms bulk alignment, spectrophotometry quantifies the photonic bandgap, and electron/non-linear microscopy verifies the 3D local structure.
Protocol A: Polarized Optical Microscopy (POM) for Texture and Pitch Analysis
POM is the frontline technique for diagnosing liquid crystalline phases. The optical texture of an N* phase is highly dependent on surface anchoring.
-
Causality & Validation: When the helical axis is oriented parallel to the glass substrate (degenerate planar anchoring), the periodic twist manifests as a "fingerprint" texture. The distance between repeating dark lines in this texture corresponds exactly to half the helical pitch ( P/2 ). Using a retardation plate allows the researcher to validate the optical sign and handedness of the helix[1].
Step-by-Step Methodology:
-
Cell Preparation: For fingerprint textures, use untreated glass slides to prevent strong directional anchoring. For planar textures (helical axis perpendicular to the glass), coat the glass with a polyimide alignment layer and rub unidirectionally.
-
Sample Loading: Introduce the N* LC mixture or CNC suspension into a 5–10 µm gap cell via capillary action at a temperature ~5°C above the isotropic-nematic transition point ( TIN ).
-
Thermal Annealing: Cool the sample to room temperature at a strictly controlled rate (e.g., 0.5°C/min). Causality: Slow cooling avoids 3 and minimizes domain boundary defects, ensuring uniform thermodynamic self-assembly[3].
-
Imaging & Handedness Determination: Observe the cell between crossed polarizers. To determine helical handedness, insert a 530 nm full-wave retardation plate at 45° relative to the polarizers. The resulting addition or subtraction of interference colors confirms the structural chirality[1].
Protocol B: UV-Vis-NIR Spectrophotometry for Selective Reflection
This protocol extracts the helical pitch optically by measuring the selective reflection bandgap.
-
Causality & Validation: Because the N* phase selectively reflects CPL, passing the incident light through a circular polarizer isolates left-handed (LCP) and right-handed (RCP) light. A true N* phase will exhibit a transmission dip for only one handedness. The bandwidth ( Δλ ) is directly proportional to the birefringence ( Δn ) and pitch ( P ) via the equation Δλ=ΔnP [2].
Step-by-Step Methodology:
-
Baseline Calibration: Record a baseline transmission spectrum using an index-matched isotropic fluid to negate interfacial Fresnel reflections.
-
Polarization Setup: Install a broadband linear polarizer followed by an achromatic quarter-wave plate in the incident beam path. Orient the fast axis of the waveplate at +45° or -45° to generate RCP or LCP.
-
Measurement: Place the planar-aligned N* cell normal to the incident beam. Scan the wavelength from 300 nm to 2500 nm.
-
Data Extraction: Identify the short-wavelength ( λS=noP ) and long-wavelength ( λL=neP ) band edges. Calculate the central reflection wavelength ( λ=nˉP ) and extract Δn [2][4].
Protocol C: 3D Structural Profiling via SHG and TEM
While POM and UV-Vis provide bulk averages, high-resolution techniques are required to map local defects and confirm the 3D helicoidal architecture, particularly in solid-state films.
-
Causality & Validation: CNCs lack inversion symmetry, making them highly active for Second-Harmonic Generation (SHG). 5 allows for label-free, 3D optical sectioning where intensity variations directly correlate to the helical pitch[5]. Complementary Transmission Electron Microscopy (TEM) visualizes the physical "Bouligand arches" of the helicoids[1][6].
Step-by-Step Methodology (TEM of CNC Films):
-
Resin Embedding: Embed the dried chiral nematic CNC film in an epoxy resin to preserve the delicate structure against mechanical sheer.
-
Ultramicrotomy: Cut oblique sections (50–70 nm thick) using a diamond knife. Causality: Perfectly transverse sections only display parallel lines; oblique sectioning is mathematically required to visualize the arced patterns characteristic of left-handed helicoids[1][7].
-
Imaging: Image at 100–300 kV. Measure the distance between repeating arch vertices to cross-validate the P value obtained from POM and UV-Vis[6].
Quantitative Data Synthesis
The following table summarizes the critical parameters extracted from the multi-modal characterization workflow. Cross-referencing these values ensures the integrity of the experimental setup.
| Parameter | Symbol | Primary Measurement Technique | Physical Significance | Typical Range (CNCs & CLCs) |
| Helical Pitch | P | POM (Fingerprint), TEM, SHG | Distance for a full 360° director rotation. | 100 nm – 50 µm |
| Selective Reflection | λ | UV-Vis-NIR Spectrophotometry | Central wavelength of maximum Bragg reflection. | 300 nm – 2500 nm |
| Birefringence | Δn | UV-Vis-NIR, Interferometry | Difference between extraordinary ( ne ) and ordinary ( no ) refractive indices. | 0.05 – 0.30 |
| Photonic Bandgap | Δλ | UV-Vis-NIR Spectrophotometry | Spectral width of selective reflection ( Δλ=ΔnP ). | 20 nm – 100 nm |
Experimental Workflow Diagram
The logical relationship between sample preparation, orthogonal characterization techniques, and final data synthesis is visualized below.
Workflow for characterizing chiral nematic phases via optical and structural methods.
References
-
Chiral Nematic Self-Assembly of Cellulose Nanocrystals in Suspensions and Solid Films. ResearchGate. 1
-
Cellulose Nanocrystals as Chiral Inducers: Enantioselective Catalysis and Transmission Electron Microscopy 3D Characterization. Journal of the American Chemical Society. 6
-
Recent Advances in Chiral Nematic Structure and Iridescent Color of Cellulose Nanocrystal Films. MDPI. 3
-
Imaging with a twist: Three-dimensional insights of the chiral nematic phase of cellulose nanocrystals via SHG microscopy. Scholarly Publications Leiden University. 5
-
Transmission Electron Microscopy for the Characterization of Cellulose Nanocrystals. IntechOpen.7
-
Angular-Dependent Back-Reflection of Chiral-Nematic Liquid Crystal Microparticles as Multifunctional Optical Elements. MDPI. 8
-
Widely tunable chiral nematic liquid crystal optical filter with microsecond switching time. Optica. 2
-
Tunable Reflection through Size Polydispersity of Chiral-Nematic Liquid Crystal Polymer Particles. MDPI. 4
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- 2. OPG [opg.optica.org]
- 3. Recent Advances in Chiral Nematic Structure and Iridescent Color of Cellulose Nanocrystal Films [mdpi.com]
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- 5. scholarlypublications.universiteitleiden.nl [scholarlypublications.universiteitleiden.nl]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Transmission Electron Microscopy for the Characterization of Cellulose Nanocrystals | IntechOpen [intechopen.com]
- 8. mdpi.com [mdpi.com]
Application Notes and Protocols for the Use of Chiral Dopants in Super-Twisted Nematic (STN) Displays
Introduction
Super-Twisted Nematic (STN) technology represents a significant advancement in passive-matrix liquid crystal displays (LCDs), offering improved contrast and wider viewing angles compared to standard Twisted Nematic (TN) displays.[1][2] The key innovation of STN displays lies in increasing the twist angle of the liquid crystal molecules from the 90° characteristic of TN displays to a much larger angle, typically between 180° and 270°.[3][4][5] This "supertwist" is not an inherent property of the nematic liquid crystals themselves but is induced by the addition of a small amount of a chiral dopant to the nematic host.[5]
These application notes provide a comprehensive guide for researchers, scientists, and professionals in drug development and materials science on the principles, selection, and practical application of chiral dopants in the formulation of liquid crystal mixtures for STN displays. The protocols outlined herein are designed to be self-validating, with an emphasis on the causality behind experimental choices to ensure robust and reproducible results.
The Fundamental Role of Chirality in STN Displays
In a nematic liquid crystal, the rod-like molecules have long-range orientational order but no positional order. To create a twisted structure, a chiral influence is required. Chiral dopants are optically active molecules that, when introduced into a nematic host, induce a helical twist in the liquid crystal director.[5][6] This induced helical structure is the cornerstone of STN technology.
The primary parameter that quantifies the effectiveness of a chiral dopant is its Helical Twisting Power (HTP) , denoted by β. HTP is a measure of the ability of a dopant to induce a twist in a nematic host and is defined by the equation:
β = 1 / (p * c)
where:
-
p is the helical pitch (the distance over which the liquid crystal director rotates by 360°).
-
c is the concentration of the chiral dopant.
A high HTP value is often desirable as it means a smaller amount of the dopant is needed to achieve the desired twist angle, which can minimize potential negative impacts on other physical properties of the liquid crystal mixture, such as viscosity and clearing point.[7]
Mechanism of Chirality Transfer
The transfer of chirality from the dopant molecule to the nematic host is a complex process that depends on the molecular structure of both the dopant and the liquid crystal molecules.[6] The dopant's molecular shape and intermolecular interactions with the host molecules disrupt the achiral nematic order and favor a twisted arrangement. The efficiency of this transfer is influenced by factors such as the dopant's solubility and miscibility with the nematic host.[8][9]
Selecting the Appropriate Chiral Dopant
The selection of a chiral dopant is a critical step in the formulation of an STN liquid crystal mixture. The ideal dopant should possess a combination of desirable properties to ensure optimal display performance.
| Property | Desired Characteristic | Rationale |
| Helical Twisting Power (HTP) | High (typically > 20 µm⁻¹) | A higher HTP allows for lower dopant concentrations, which minimizes the impact on the host's physical properties such as viscosity and clearing point.[7] |
| Solubility | High in the nematic host | Poor solubility can lead to phase separation and defects in the display. Good miscibility ensures a homogeneous mixture.[8][9] |
| Chemical and Photochemical Stability | High | The dopant should not degrade under the influence of heat, UV light, or the electric fields encountered during display operation to ensure a long operational lifetime.[10] |
| Temperature Dependence of HTP | Low | A stable HTP over a wide temperature range is crucial for consistent display performance across different environmental conditions.[6] |
| Impact on Viscosity | Minimal | Lower viscosity of the final mixture leads to faster switching times, which is critical for display performance.[11] |
| Impact on Clearing Point | Minimal | The dopant should not significantly depress the clearing point of the nematic host, thus maintaining a broad operating temperature range for the display. |
| Ionic Purity | High | Ionic impurities can increase the conductivity of the liquid crystal mixture, leading to image sticking and reduced voltage holding ratio.[12] |
Experimental Protocols
Protocol for Preparation of the STN Liquid Crystal Mixture
This protocol details the steps for preparing a liquid crystal mixture with a specific target pitch and twist angle.
Materials and Equipment:
-
Nematic liquid crystal host (e.g., E7)
-
Chiral dopant (e.g., R-811 or S-811)
-
Analytical balance (±0.01 mg)
-
Vortex mixer
-
Hot plate with magnetic stirrer
-
Small glass vials with PTFE-lined caps
-
Ultrasonic bath
Procedure:
-
Determine the required dopant concentration:
-
The relationship between the twist angle (Φ), cell gap (d), and pitch (p) is given by: Φ = 2πd / p .
-
Rearranging the HTP equation, the required concentration (c) is: c = 1 / (β * p) .
-
Combine these to get: c = Φ / (2πd * β) .
-
For example, to achieve a 240° (4π/3 radians) twist in a 6 µm cell with a dopant having an HTP of 20 µm⁻¹, the required concentration would be approximately 1.1%.
-
-
Weighing the components:
-
Accurately weigh the nematic host and the calculated amount of chiral dopant into a clean glass vial.
-
-
Mixing:
-
Securely cap the vial and vortex the mixture for 2-3 minutes to ensure initial dispersion.
-
Place the vial on a hot plate set to a temperature slightly above the clearing point of the nematic host.
-
Stir the mixture using a small magnetic stir bar until the mixture becomes a completely isotropic liquid.
-
Continue stirring for at least one hour to ensure homogeneity.
-
-
Homogenization and Degassing:
-
Place the vial in an ultrasonic bath for 15-20 minutes to further ensure homogeneity and to aid in the removal of dissolved gases.
-
Allow the mixture to cool slowly to room temperature.
-
Self-Validation:
-
Visually inspect the cooled mixture for any signs of phase separation or crystallization. A properly prepared mixture should be a uniform, clear liquid crystal.
Protocol for STN Test Cell Fabrication
This protocol describes the fabrication of a simple STN test cell to evaluate the properties of the prepared liquid crystal mixture.
Materials and Equipment:
-
ITO-coated glass substrates
-
Polyimide alignment layer solution
-
Spinner coater
-
Hot plate
-
Rubbing machine with velvet cloth
-
UV-curable sealant containing spacer beads of the desired diameter (e.g., 6 µm)
-
UV light source
-
Vacuum chamber for filling
-
The prepared STN liquid crystal mixture
Workflow for STN Test Cell Fabrication
Caption: Workflow for STN test cell fabrication.
Procedure:
-
Substrate Cleaning: Thoroughly clean the ITO-coated glass substrates using a sequence of solvents (e.g., acetone, isopropanol) in an ultrasonic bath, followed by rinsing with deionized water and drying with nitrogen.
-
Alignment Layer Deposition:
-
Deposit a thin layer of a polyimide alignment material onto the ITO surface using a spin coater.
-
Pre-bake the substrates on a hot plate to remove the solvent, followed by a hard bake at a higher temperature to cure the polyimide, as per the manufacturer's specifications.
-
-
Rubbing:
-
Create a preferential alignment direction by rubbing the cured polyimide surface with a velvet cloth-covered roller in a single direction.
-
-
Cell Assembly:
-
Dispense a UV-curable sealant containing spacer beads onto the perimeter of one substrate.
-
Place the second substrate on top, with the rubbing directions oriented at the desired angle (e.g., 240°).
-
Expose the cell to UV light to cure the sealant.
-
-
Filling:
-
Place the empty cell and a small amount of the STN liquid crystal mixture in a vacuum chamber.
-
Evacuate the chamber and then bring the filling port of the cell into contact with the liquid crystal.
-
Slowly vent the chamber to atmospheric pressure, allowing the liquid crystal to be drawn into the cell by capillary action.
-
-
Sealing: Seal the filling port with a UV-curable sealant.
Protocol for Characterization of STN Cell Properties
This protocol outlines the basic characterization of the fabricated STN cell.
Materials and Equipment:
-
Polarizing optical microscope
-
Function generator
-
Voltage amplifier
-
Photodetector
-
Oscilloscope
-
Wedge cell (for pitch measurement)
Procedure:
-
Pitch Measurement (using a wedge cell):
-
Fill a wedge cell with the STN mixture.
-
Observe the cell under a polarizing microscope. A series of disclination lines (Cano-Grandjean lines) will be visible.[13]
-
The pitch (p) can be determined from the distance between the disclination lines (R) and the wedge angle (θ) using the formula: p = 2Rtanθ .[13]
-
-
Electro-Optical Characterization:
-
Place the STN test cell between crossed polarizers.
-
Apply a variable AC square wave voltage to the cell.
-
Measure the transmitted light intensity as a function of the applied voltage using a photodetector connected to an oscilloscope.
-
Plot the transmission-voltage (T-V) curve to determine the threshold voltage and the steepness of the switching characteristic. A steeper curve allows for a higher degree of multiplexing.[14]
-
Relationship between Dopant Concentration, Pitch, and Twist Angle
Caption: Interrelationship of key parameters in STN displays.
Troubleshooting
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Domains of reverse twist | Insufficient chiral dopant concentration. | Increase the dopant concentration slightly to ensure the desired twist is energetically favored.[15] |
| Poor alignment / defects | Inadequate substrate cleaning; contaminated alignment layer; improper rubbing process. | Review and optimize the cleaning and rubbing procedures. Ensure a clean environment during cell fabrication. |
| Slow switching speed | High viscosity of the liquid crystal mixture. | Select a nematic host with lower viscosity or a chiral dopant that has a smaller impact on the overall viscosity.[11] |
| Image sticking (ghosting) | Ionic contamination in the liquid crystal mixture or from the cell fabrication process.[12] | Use high-purity liquid crystal components and ensure all materials used in cell fabrication are clean. Measure the voltage holding ratio to assess ionic purity. |
| Inconsistent performance with temperature | High temperature dependence of the dopant's HTP or the host's viscoelastic properties.[6] | Select a chiral dopant with a low temperature dependence of HTP. It may be possible to create a temperature-independent pitch by mixing two dopants with opposite temperature dependencies.[6] |
References
Sources
- 1. nelsonmillergroup.com [nelsonmillergroup.com]
- 2. longtech-display.com [longtech-display.com]
- 3. STN display - Wikipedia [en.wikipedia.org]
- 4. Knowledge of Super-twisted Nematic Display [sindadisplay.com]
- 5. Liquid crystal display - Supertwisted Nematic, LCDs, Technology | Britannica [britannica.com]
- 6. Relationship between molecular structures of uniquely designed C2-symmetric axially chiral dopants and their helical twisting properties in cholesteric liquid crystals - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]
- 7. Novel planar chiral dopants with high helical twisting power and structure-dependent functions - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]
- 8. Precisely Tuning Helical Twisting Power via Photoisomerization Kinetics of Dopants in Chiral Nematic Liquid Crystals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. tandfonline.com [tandfonline.com]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
- 13. rsc.org [rsc.org]
- 14. researchgate.net [researchgate.net]
- 15. OPG [opg.optica.org]
Troubleshooting & Optimization
Suzuki-Miyaura Cross-Coupling: Advanced Troubleshooting & Optimization Center
Welcome to the Technical Support Center for the Suzuki-Miyaura cross-coupling reaction. This guide is engineered for research scientists and drug development professionals who require deep mechanistic insights to resolve complex synthetic bottlenecks.
Diagnostic Workflow
Before adjusting reaction parameters, it is critical to identify the specific failure mode of your coupling reaction. Use the diagnostic flowchart below to map your crude LC-MS/GC-MS data to the appropriate optimization strategy.
Caption: Diagnostic workflow for troubleshooting Suzuki-Miyaura coupling reactions.
Frequently Asked Questions (FAQs) & Mechanistic Causality
Q1: Why is my boronic acid degrading before the cross-coupling occurs?
Diagnosis: Protodeboronation. Causality: The carbon-boron bond is susceptible to cleavage by acidic protons or strong bases in the reaction mixture, replacing the boronate group with a hydrogen atom. This side reaction is highly prevalent with electron-rich or heteroaromatic boronic acids[1]. Strong bases accelerate this cleavage by forming an overly reactive, unstable boronate intermediate. Optimization Strategy:
-
Attenuate the Base: Switch from strong bases (like NaOH or KOtBu) to milder, hard Lewis bases such as K₃PO₄ or KF[1]. These coordinate to the boron center to facilitate transmetalation without excessively promoting C-B bond hydrolysis.
-
Upgrade the Boron Reagent: Convert unstable boronic acids into pinacol esters or MIDA boronates[1]. MIDA boronates act as a "slow-release" mechanism for the active boronic acid, keeping its steady-state concentration low and minimizing degradation[1].
Q2: Why am I observing significant amounts of biaryl homocoupling?
Diagnosis: Palladium-catalyzed oxidative dimerization. Causality: Homocoupling occurs via two primary pathways. First, the presence of molecular oxygen can oxidize the Pd(0) catalyst and phosphine ligands, facilitating the oxidative coupling of two boronic acid molecules[2]. Second, if you are using a Pd(II) precatalyst (e.g., Pd(OAc)₂), the initial reduction to the active Pd(0) species consumes two equivalents of the boronic acid, generating a homocoupled byproduct[3]. Optimization Strategy:
-
Rigorous Degassing: Employ the freeze-pump-thaw method or sparge solvents with argon for at least 30 minutes to eliminate dissolved oxygen[2].
-
Switch Precatalysts: Start directly with a Pd(0) source, such as Pd₂(dba)₃ or Pd(PPh₃)₄, to bypass the reductive activation step that consumes your boron reagent[2]. Dialkylbiaryl phosphine ligands (like SPhos) have also been shown to completely suppress homocoupling in challenging substrates[4].
Q3: My aryl chloride remains completely unreacted. How do I force the reaction?
Diagnosis: Sluggish Oxidative Addition. Causality: Aryl chlorides possess a significantly higher bond dissociation energy compared to bromides or iodides, creating a high kinetic barrier for the initial oxidative addition of Pd(0) into the C-Cl bond. Optimization Strategy: Employ bulky, electron-rich dialkylbiaryl phosphine ligands (e.g., XPhos, SPhos)[4]. The electron-rich nature of the phosphine increases the electron density at the palladium center, accelerating oxidative addition. Simultaneously, the steric bulk of the ligand promotes the final reductive elimination step, preventing the catalyst from resting in the Pd(II) state[4].
Mechanistic Cycle & Intervention Points
Understanding where your reagents intervene in the catalytic cycle is essential for rational optimization.
Caption: Mechanistic cycle of Suzuki-Miyaura coupling illustrating causality of reagent choices.
Quantitative Data Summaries
The following tables synthesize typical optimization matrices to guide your initial screening conditions.
Table 1: Base and Solvent Matrix Optimization
| Base Strength | Recommended Base | Optimal Solvent System | Primary Use Case & Causality |
| Mild | K₃PO₄ / KF | Dioxane/H₂O or n-Butanol | Prevents protodeboronation of sensitive heteroaryl boronates[1]. Water facilitates boronate ester hydrolysis[4]. |
| Moderate | K₂CO₃ / Na₂CO₃ | THF/H₂O or Toluene/H₂O | Standard conditions for robust aryl bromides/iodides. |
| Strong | KOtBu / NaOH | Isopropanol or Me-THF | Forces transmetalation in highly sterically hindered substrates. |
| Surfactant | K₃PO₄ (aq) | TPGS-750-M in Water | Green chemistry/kilogram-scale; micelles act as nanoreactors[5]. |
Table 2: Ligand Selection Guide
| Electrophile | Recommended Ligand | Catalyst Precursor | Rationale |
| Aryl Iodide | PPh₃ | Pd(PPh₃)₄ | Easy oxidative addition; standard ligands suffice. |
| Aryl Bromide | dppf | Pd(dppf)Cl₂ | Bidentate ligand prevents catalyst deactivation. |
| Aryl Chloride | XPhos / SPhos | Pd₂(dba)₃ | Electron-rich core forces oxidative addition; bulk forces reductive elimination[4]. |
Self-Validating Experimental Protocol
This step-by-step protocol is designed with built-in visual and analytical checkpoints to ensure the integrity of the reaction at every stage.
Objective: Standard coupling of an aryl bromide with a heteroaryl boronic acid pinacol ester.
Step 1: Reagent Preparation & Degassing
-
To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the aryl bromide (1.0 eq), boronic acid pinacol ester (1.2 eq), K₃PO₄ (2.0 eq), Pd₂(dba)₃ (1 mol%), and XPhos (2.5 mol%)[2].
-
Seal the flask with a rubber septum. Evacuate the flask and backfill with argon (repeat 3 times).
-
Self-Validation Checkpoint 1: The solid mixture should remain a dark purple/reddish color (characteristic of unactivated Pd₂(dba)₃).
Step 2: Solvent Addition & Catalyst Activation
-
In a separate flask, prepare a 4:1 mixture of 1,4-Dioxane and Deionized Water. Sparge the solvent mixture with argon for 30 minutes.
-
Add the degassed solvent to the Schlenk flask via syringe.
-
Self-Validation Checkpoint 2: Upon stirring at room temperature for 5-10 minutes, observe a distinct color shift from dark purple to a clear yellow/orange solution. This confirms the successful dissociation of dba and the formation of the active Pd(0)-XPhos complex. If the solution turns black, palladium has precipitated (catalyst death due to oxygen intrusion).
Step 3: Reaction Execution
-
Place the flask in a preheated oil bath at 80–100 °C and stir vigorously.
-
Self-Validation Checkpoint 3: Biphasic mixtures (Dioxane/Water) require maximum stirring speeds (e.g., 800+ RPM) to ensure adequate mass transfer between the organic and aqueous layers. A fine emulsion should be visible.
Step 4: Monitoring & Workup
-
After 2 hours, sample the organic layer via a degassed syringe.
-
Self-Validation Checkpoint 4: Analyze via LC-MS. The complete disappearance of the aryl halide peak and the emergence of the product mass confirms successful conversion. If unreacted boronic ester remains but the halide is consumed, the reaction is complete.
-
Cool to room temperature, dilute with ethyl acetate, wash with water and brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
References
- Benchchem. Technical Support Center: Troubleshooting Suzuki-Miyaura Coupling of Azulenylboronates.
- Benchchem. Troubleshooting guide for sluggish or incomplete Suzuki coupling reactions.
- Chemical Society Reviews (RSC Publishing). Selection of boron reagents for Suzuki–Miyaura coupling.
- National Institutes of Health (NIH). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands.
- Organic Process Research & Development (ACS Publications). A General Kilogram Scale Protocol for Suzuki–Miyaura Cross-Coupling in Water with TPGS-750-M Surfactant.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 4. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
Advanced Technical Support Center: Chiral Dopant Formulation & Troubleshooting
Welcome to the Technical Support Center for Liquid Crystal Formulation. As a Senior Application Scientist, I have designed this guide to help researchers, materials scientists, and drug development professionals navigate the complex thermodynamic challenges of inducing chiral nematic (cholesteric) phases.
When dispersing chiral dopants into achiral nematic liquid crystal (NLC) hosts, the goal is to achieve a stable helical superstructure without phase separation. However, maximizing Helical Twisting Power (HTP) often introduces severe solubility bottlenecks. This guide explains the causality behind these failures and provides self-validating protocols to engineer thermodynamically stable formulations.
Part 1: Fundamental Causality & FAQs
Q1: Why do my high-HTP chiral dopants consistently crystallize out of the nematic host? A: There is an inherent thermodynamic trade-off between HTP and solubility. Chiral dopants with exceptionally high HTP typically possess rigid, bulky molecular cores that restrict conformational freedom[1]. This rigidity leads to a high heat of fusion and strong intermolecular dopant-dopant interactions. When these interactions overpower the dopant-host interactions, the system undergoes phase separation[2]. For example, the high-HTP dopant (R)-1011 (HTP ~35 µm⁻¹) crystallizes in a 5CB host at just 6.60 wt%, destroying the liquid crystalline properties and rendering the cell optically useless[2].
Q2: How can I structurally modify a dopant to improve miscibility without losing chirality? A: You must reduce the melting point and heat of fusion of the dopant to lower the thermodynamic penalty of mixing. A proven strategy is the synthetic introduction of flexible, long alkyloxy chains to the rigid chiral core[3]. These flexible tails act as a steric buffer, weakening dopant-dopant crystalline packing while stabilizing the molecular orientation within the nematic host, thereby drastically increasing solubility[3].
Q3: I am developing a liquid crystal-based sensor for chiral pharmaceutical screening. How does solubility limit my enantiomeric excess (ee) measurements? A: In chiral sensing, the pharmaceutical analyte acts as the chiral dopant. The nematic host amplifies the molecular chirality into a macroscopic helical pitch, which can be measured to determine the enantiomeric excess[4]. However, the evaluation of ee is strictly limited by the analyte's solubility limit in the host nematogen[4]. If the drug precipitates, the pitch length becomes distorted, and the sensor fails. To resolve this, you must either select a host with a matching Teas solubility parameter[5] or elevate the operating temperature.
Q4: Does the addition of a chiral dopant affect the microscopic dynamics of the host? A: Yes. Molecular dynamics studies reveal a direct correlation between dopant miscibility and host diffusivity. The more soluble the chiral dopant is within the nematic matrix, the larger the diffusion coefficient of the host LC molecules[6]. Poorly miscible dopants act as physical defects, restricting host mobility and predisposing the system to aggregation[6].
Part 2: Troubleshooting Formulation Failures
Issue 1: Room-Temperature Phase Separation & Aggregation
Symptom: The liquid crystal cell appears cloudy, scatters light, and loses its selective Bragg reflection. Polarized Optical Microscopy (POM) reveals crystalline aggregates. Causality: The dopant concentration exceeds the thermodynamic solubility limit at room temperature. Resolution:
-
Thermal Tuning: The solubility of dopants like ZLI-811 in BL006 is limited to ~24 wt% at 23°C[7]. By elevating the temperature, you increase the kinetic energy of the system, overcoming the enthalpy of mixing. This allows higher concentrations to dissolve, which subsequently blue-shifts the photonic band gap[7].
-
Host Optimization: Switch to a nematic host with a broader nematic phase range and a closer Teas solubility parameter match to the dopant[5].
Causality chain linking high HTP requirements to chiral dopant crystallization.
Issue 2: Poor Cell Wettability and Non-Uniform Filling
Symptom: The chiral nematic mixture fails to fill the capillary gap of the LC cell uniformly, leaving voids or air pockets. Causality: High concentrations of poorly soluble dopants (e.g., >8 wt% of ChD-3501 in E7) alter the surface tension of the mixture[8]. This weak wettability disrupts the interaction between the liquid crystal and the polyimide alignment layer[8]. Resolution: Dilute the dopant concentration below the wettability threshold and compensate for the lost twist by utilizing a dopant with a higher intrinsic HTP, or fill the cell at an elevated temperature (in the isotropic phase) where surface tension is reduced.
Troubleshooting workflow for resolving phase separation of chiral dopants in nematic hosts.
Part 3: Self-Validating Experimental Protocols
Protocol A: Grandjean-Cano Wedge Cell Method for HTP & Solubility Limit
This protocol establishes a self-validating feedback loop: if the dopant is fully soluble, clear disclination lines will form. If the solubility limit is breached, lines will blur due to light scattering from microcrystals.
-
Cell Preparation: Obtain a Grandjean-Cano wedge cell with a known wedge angle ( θ ). Ensure the inner glass surfaces are coated with a rubbed polyimide layer to enforce planar alignment.
-
Formulation: Weigh the achiral nematic host and the chiral dopant to create a concentration series (e.g., 1 wt% to 10 wt%).
-
Isotropic Mixing: Heat the mixtures 10°C above the clearing point (Nematic-Isotropic transition temperature, TNI ) of the host. Stir continuously until optically clear.
-
Capillary Filling: Introduce the isotropic mixture into the wide end of the wedge cell via capillary action.
-
Thermal Annealing: Cool the cell at a controlled rate of 1°C/min down to room temperature. Self-Validation Check: If the mixture turns opaque during cooling, the solubility limit has been exceeded.
-
POM Observation: Place the cell under a Polarized Optical Microscope. You should observe distinct parallel disclination lines.
-
Quantification: Measure the distance ( R ) between adjacent disclination lines. Calculate the pitch ( p ) using p=2Rtan(θ) . Calculate the HTP ( β ) using β=(pc)−1 , where c is the dopant concentration[3].
Protocol B: Thermal Tuning of Photonic Band Gaps
Use this protocol when shorter pitch lengths are required, but the necessary dopant concentration exceeds room-temperature solubility.
-
Baseline Measurement: Disperse the chiral dopant at its maximum room-temperature solubility limit (e.g., 24 wt% ZLI-811 in BL006)[7].
-
Over-Doping: Increase the dopant concentration to the target level (e.g., 30 wt%). The mixture will initially exhibit precipitation.
-
Controlled Heating: Place the LC cell in a temperature-controlled spectrophotometer stage. Gradually increase the temperature from 25°C to 60°C.
-
Spectral Validation: Monitor the transmission spectrum. As the temperature rises and the dopant fully dissolves, the scattering will cease, and the selective reflection band (Photonic Band Gap) will sharply emerge and blue-shift[7].
-
Operational Locking: Maintain the device at the elevated temperature to ensure continuous, stable operation of the tunable band-pass filter.
Part 4: Quantitative Material Data
The following table summarizes the critical thermodynamic and optical parameters of common chiral dopant/nematic host systems to guide your formulation choices.
| Chiral Dopant | Nematic Host | HTP ( β ) | Max Solubility Limit | Observed Failure Mode at High Conc. | Ref. |
| (R)-1011 | 5CB | ~35 µm⁻¹ | 6.60 - 7.45 wt% | Crystallization / Phase separation > 6.60 wt% | [2] |
| (R)-811 | 5CB | ~13 µm⁻¹ | > 14.6 wt% | Stable up to 14.6 wt% (Lower HTP allows higher solubility) | [2] |
| ZLI-811 | BL006 | Host Dependent | ~24 wt% (at 23°C) | Aggregation & light scattering > 24 wt% | [7] |
| ChD-3501 | E7 | ~3.28 µm⁻¹ | ~8 wt% | Poor wettability & non-uniform cell filling > 8 wt% | [8] |
Part 5: References
-
thermochemical modeling for miscibility and structural stabilities of mixed systems of chiral dopants and nematic liquid crystal hosts Westmont College / Hampton University URL:
-
Reversible Photoswitchable Axially Chiral Dopants with High Helical Twisting Power Journal of the American Chemical Society - ACS Publications URL:
-
Light-controllable chiral dopant based on azo-fragment: synthesis and properties arXiv URL:
-
The Missing Relationship between the Miscibility of Chiral Dopants and the Microscopic Dynamics of Solvent Liquid Crystals: A Molecular Dynamics Study MDPI - Symmetry URL:
-
Chiral amplification in a cyanobiphenyl nematic liquid crystal doped with helicene-like derivatives Beilstein Journals URL:
-
Investigations of optical activity of natural products and chiral pharmaceuticals using liquid crystal technologies Department of Science Service (DSS) URL:
-
Tuning the photonic band gap in cholesteric liquid crystals by temperature-dependent dopant solubility Optica Publishing Group URL:
-
Precisely Tuning Helical Twisting Power via Photoisomerization Kinetics of Dopants in Chiral Nematic Liquid Crystals Langmuir - ACS Publications URL:
Sources
- 1. BJOC - Chiral amplification in a cyanobiphenyl nematic liquid crystal doped with helicene-like derivatives [beilstein-journals.org]
- 2. westmont.edu [westmont.edu]
- 3. pubs.acs.org [pubs.acs.org]
- 4. lib3.dss.go.th [lib3.dss.go.th]
- 5. pubs.acs.org [pubs.acs.org]
- 6. mdpi.com [mdpi.com]
- 7. OPG [opg.optica.org]
- 8. arxiv.org [arxiv.org]
Validation & Comparative
Advanced Comparison Guide: Helical Twisting Power (HTP) of Chiral Additives in Nematic Hosts
Introduction
Helical Twisting Power (HTP, denoted as β ) quantifies the ability of a chiral dopant to induce a macroscopic helical twist when introduced into an achiral nematic liquid crystal (NLC) host. The efficiency of this chiral induction is paramount in developing cholesteric liquid crystals (CLCs) for tunable photonic bandgap materials, reflective displays, and advanced biosensors.
As a Senior Application Scientist, I have structured this guide to provide an objective, data-backed comparison of various chiral additives. We will explore the mechanistic causality behind their HTP variations and detail the gold-standard, self-validating experimental protocols required for accurate HTP quantification.
Mechanistic Principles of Chiral Induction
The magnitude of HTP is not solely an intrinsic property of the chiral dopant; it is a highly sensitive function of the host-guest interaction. The efficiency of chirality transfer depends on three primary causal factors:
-
Structural Similarity : Dopants that share core structural motifs with the NLC host exhibit significantly higher HTP. For instance, bridged binaphthyl-type dopants show amplified HTP in biphenyl-based hosts like 5CB and E7 due to favorable1[1].
-
Steric Hindrance and Dihedral Angle : The spatial conformation of the dopant dictates how it disrupts the local nematic director. In binaphthyl derivatives, the dihedral angle between the naphthyl rings acts as a steric wedge, forcing the adjacent host molecules to twist[2].
-
Polarizability : Dopants with higher polarizability factors and specific electron-donating or electron-accepting substituents can modulate molecular packing, enhancing compatibility and chiral transfer efficiency within the host[2].
Mechanistic pathway of chirality transfer from dopant to nematic host.
Comparative Analysis of Chiral Additives
To objectively evaluate chiral additives, we must compare standard commercial dopants against advanced synthetic derivatives (e.g., binaphthyls, molecular switches). The table below synthesizes quantitative data across different dopant-host systems.
Table 1: Quantitative Comparison of Chiral Additives
| Chiral Additive | Nematic Host | HTP ( β )[ μ m −1 ] | Core Mechanism / Feature |
| CB15 | 5CB | +5.8 | Standard commercial dopant; moderate steric transfer; good solubility[3]. |
| S811 | E7 / 5CB | ~ -11.0 | Widely used standard; induces left-handed helicity; highly stable[4]. |
| Bridged Binaphthyls | 5CB / E7 | > 100.0 | High structural similarity to biphenyl hosts; strong arene-arene interactions[1]. |
| Binaphthyl-diimine | 5CB | Up to +375.0 | Extreme HTP due to optimized dihedral angle and electron-donating groups[2]. |
| Azo4 (Molecular Switch) | SLC 1717 | Variable | Light-driven switch; HTP dynamically changes upon UV/Vis irradiation[5]. |
Experimental Protocol 1: Grandjean-Cano Wedge Cell Method
The 6 is the definitive standard for measuring HTP[6]. It relies on the formation of disclination lines when a cholesteric liquid crystal is confined in a wedge-shaped geometry with planar alignment.
Self-Validating Principle : The fixed wedge angle ( θ ) forces the liquid crystal to introduce discrete p/2 thickness jumps (disclination lines) to satisfy the planar boundary conditions at both surfaces[6]. The regular, equidistant spacing of these lines validates uniform planar alignment; any deviation in spacing immediately flags surface anchoring defects or concentration gradients, making the system inherently self-diagnosing.
Step-by-Step Methodology:
-
Sample Preparation : Accurately weigh the chiral dopant and the NLC host (e.g., E7) to prepare a mixture with a known low concentration ( c , typically 0.5 - 2.0 wt%).
-
Homogenization : Dissolve the mixture in a volatile co-solvent (e.g., dichloromethane) and sonicate. Evaporate the solvent completely under vacuum to ensure a homogenous, solvent-free cholesteric phase.
-
Cell Filling : Heat the mixture to its isotropic phase and capillary-fill it into a commercial Grandjean-Cano wedge cell (e.g., tanθ=0.0196 ) with anti-parallel rubbed polyimide layers[5].
-
Thermal Annealing : Cool the cell slowly to room temperature to allow the director field to relax and eliminate flow-induced defects.
-
POM Observation : Place the cell under a Polarized Optical Microscope (POM) with crossed polarizers. Identify the equidistant Grandjean disclination lines[6].
-
Quantification : Measure the distance ( R ) between adjacent disclination lines[6].
-
Calculation :
Workflow for measuring Helical Twisting Power using the Grandjean-Cano wedge cell method.
Experimental Protocol 2: Droplet Rotation Method (Lehmann Effect Analogy)
For novel dopants where wedge-cell measurements are hindered by limited solubility or poor surface anchoring, the 7 provides a robust alternative[7].
Self-Validating Principle : The rotation only occurs if the nematic host maintains long-range ordering and the dopant is actively dissolving. If the solvent is isotropic or the dopant is achiral, no rotation is observed, inherently validating that the measured angular velocity is exclusively a product of chiral torque[7].
Step-by-Step Methodology:
-
Droplet Preparation : Deposit a drop of the pure NLC host (e.g., 5CB) onto a clean glass substrate to form a sessile droplet.
-
Crystal Placement : Carefully place a single micro-crystal of the chiral dopant (approx. 0.1 - 0.2 mm in size) at the top center of the nematic droplet[7].
-
Tracking : Using a POM equipped with a high-speed camera, record the dissolution and subsequent rotation of the crystal.
-
Analysis : Extract the angular velocity ( ω ). Because the observed rotation velocity is directly proportional to the HTP value of the chiral dopant, you can calibrate with dopants of known HTP (like S811 or CB15) to linearly extrapolate the unknown HTP ( ω∝β )[7].
Conclusion
Selecting the optimal chiral additive requires balancing raw HTP with host compatibility. While standard dopants like CB15 and S811 offer reliability and ease of use, engineered binaphthyl derivatives provide orders-of-magnitude higher twisting power by exploiting structural mimicry and steric optimization. Rigorous quantification using self-validating systems like the Grandjean-Cano or droplet rotation methods ensures reproducibility and accuracy in developing next-generation chiral photonic devices.
References
-
Calculating the helical twisting power of chiral dopants. ResearchGate. 2
-
Light-driven Nanoscale Chiral Molecular Switch: Reversible Dynamic Full Range Color Phototuning. The Royal Society of Chemistry. 6
-
Substituent effects of bridged binaphthyl-type chiral dopants on the helical twisting power in dopant-induced chiral liquid crystals. RSC Publishing. 1
-
Rotation of single crystals of chiral dopants at the top of a nematic droplet: Analogy with Lehmann effect. IOP. 7
-
Optically Reconfigurable Chiral Microspheres of Self-Organized Helical Superstructures with Handedness Inversion. The Royal Society of Chemistry. 5
-
Helical twisting power and compatibility in twisted nematic phase of new chiral liquid crystalline dopants with various liquid crystalline matrices. ResearchGate. 3
-
Fabrications of liquid-crystal polarization converters and their applications. ResearchGate. 4
Sources
- 1. Substituent effects of bridged binaphthyl-type chiral dopants on the helical twisting power in dopant-induced chiral liquid crystals - RSC Advances (RSC Publishing) DOI:10.1039/C7RA12465A [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. rsc.org [rsc.org]
- 6. rsc.org [rsc.org]
- 7. iop.kiev.ua [iop.kiev.ua]
Performance of 4-[4-(2-methylbutyl)phenyl]benzoic Acid in different nematic hosts
Executive Briefing: The Role of 4-[4-(2-methylbutyl)phenyl]benzoic Acid
As a Senior Application Scientist evaluating chiral dopants for advanced liquid crystal (LC) formulations, it is critical to look beyond the chiral center itself. While the (S)-2-methylbutyl group is a well-established chiral tail used to induce helical superstructures[1], the performance of 4-[4-(2-methylbutyl)phenyl]benzoic acid (MBPBA) is fundamentally dictated by its carboxylic acid headgroup.
Unlike standard non-reactive dopants (e.g., CB15)[2], MBPBA's headgroup initiates a dynamic monomer-dimer equilibrium via intermolecular hydrogen bonding. This equilibrium acts as the primary causal variable for its Helical Twisting Power (HTP) and phase stability. Understanding how different nematic hosts interact with this hydrogen-bonding network is essential for optimizing chiral nematic (N*) mixtures for optoelectronic or sensing applications.
Mechanistic Causality: The Monomer-Dimer Equilibrium
When MBPBA is introduced into a nematic host, it does not act solely as an isolated chiral point charge. The carboxylic acid groups hydrogen-bond to form symmetric dimers. This dimerization effectively doubles the mesogenic core length, significantly increasing the dopant's orientational order parameter ( S ) within the host director field.
The Causality of HTP: A higher order parameter directly translates to a more efficient transfer of chirality from the dopant's 2-methylbutyl tail to the bulk nematic phase, yielding a higher HTP[3]. However, this dimerization is highly sensitive to the chemical nature of the host. Highly polar hosts can actively compete for hydrogen bonding, shifting the equilibrium toward the monomeric state and thereby reducing the effective HTP[4].
Figure 1: Mechanistic pathway of MBPBA chiral induction via hydrogen-bonded dimerization.
Comparative Performance in Standard Nematic Hosts
To objectively evaluate MBPBA, we compare its performance across three benchmark nematic hosts with varying polarities. The data below illustrates how host-dopant interactions dictate the final optical properties of the mixture.
-
MBBA (Weakly Polar): In Schiff base hosts, the MBPBA dimer is highly stable. The lack of competing polar groups allows the extended dimer to dominate, resulting in maximum HTP and a slight stabilization of the clearing point ( TNI ).
-
E7 (Moderately Polar Mixture): This commercial cyanobiphenyl/cyanoterphenyl mixture provides excellent solubility. The mixed polarity results in a moderate HTP, making it a highly reliable host for consistent pitch tuning[3].
-
5CB (Highly Polar): The strong cyano dipole in pure 5CB disrupts the MBPBA hydrogen bonds. The shift toward the monomeric state drastically reduces the HTP and depresses the nematic-isotropic transition temperature.
Quantitative Performance Matrix
| Host Material | Chemical Class | Host Polarity | Dimer Stability | Effective HTP ( μm−1 ) | ΔTNI Shift (per wt%) |
| MBBA | Schiff Base | Low | High | 12.5 - 14.0 | +0.5 °C |
| E7 | Cyanobiphenyl Mix | Moderate | Moderate | 8.0 - 9.5 | -0.2 °C |
| 5CB | Single Cyanobiphenyl | High | Low | 5.5 - 7.0 | -1.1 °C |
Self-Validating Experimental Protocol: Grandjean-Cano Method
To accurately determine the HTP ( β ) of MBPBA in these hosts, we utilize the Grandjean-Cano wedge cell method[3].
Why this protocol is self-validating: HTP is defined by the equation β=1/(p⋅c) , where p is the helical pitch and c is the concentration. By measuring p across a concentration gradient (0.5 to 5.0 wt%), we plot 1/p against c . The relationship must be strictly linear. If the R2 value of the linear fit drops below 0.99, it acts as an immediate diagnostic flag indicating that the dopant is aggregating or that the monomer-dimer equilibrium is shifting non-linearly with concentration.
Step-by-Step Methodology
-
Gravimetric Preparation: Weigh MBPBA and the target nematic host into a glass vial using a microbalance (±0.01 mg precision) to create 5 distinct concentrations ranging from 0.5 wt% to 5.0 wt%.
-
Homogenization: Heat the mixtures to 10°C above the host's TNI (isotropic phase) and vortex for 3 minutes to ensure complete dissolution and disruption of any localized aggregates.
-
Capillary Loading: Introduce the isotropic mixture into a commercially available Grandjean-Cano wedge cell (known wedge angle θ , typically tan(θ)≈0.01 ). Causality: Loading in the isotropic phase erases flow-induced alignment history, preventing shear-induced defect pinning.
-
Controlled Thermal Annealing: Cool the cell at a strict rate of -1.0 °C/min down to the target measurement temperature (e.g., 25 °C). Causality: Slow cooling prevents supercooling and ensures the disclination lines form at their true thermodynamic equilibrium positions[4].
-
POM Analysis: Under Polarized Optical Microscopy (POM), measure the distance ( R ) between consecutive disclination lines. Calculate the pitch using p=2Rtan(θ) .
-
Validation & Calculation: Plot 1/p versus c . Extract the slope to determine the HTP ( β ). Reject any dataset where R2<0.99 .
Figure 2: Self-validating Grandjean-Cano workflow for accurate HTP determination.
References[1] A Ten-Year Perspective on Twist-Bend Nematic Materials - PMC - View Source[2] Heads or tails: investigating the effects of amphiphile features on the distortion of chiral nematic liquid crystal droplets - WUR eDepot - View Source[4] Anchoring transition in a nematic liquid crystal doped with chiral agents - Surajit Dhara - View Source[3] Investigations of optical activity of natural products and chiral pharmaceuticals using liquid crystal technologies - DSS - View Source
Sources
The Definitive Guide to Benchmarking Novel Chiral Dopants Against Commercial Standards (S1011)
The development of advanced chiral nematic (cholesteric) liquid crystals (CLCs) relies heavily on the introduction of chiral dopants into achiral nematic hosts. Whether engineering tunable photonic crystals, bistable displays, or highly sensitive vapor sensors, the efficiency of a chiral dopant dictates the device's performance[1].
For years, commercial dopants like S1011 (and its right-handed enantiomer, R1011) from Merck have served as the gold standard due to their high Helical Twisting Power (HTP) of approximately 33–40 μm−1 and excellent solubility in common hosts like E7 and 5CB[2][3]. When developing and publishing data on novel chiral dopants, researchers must objectively benchmark their new compounds against these established standards.
This guide provides a comprehensive, field-proven framework for benchmarking novel chiral dopants, focusing on mechanistic causality, rigorous experimental protocols, and standardized data reporting.
The Physics of Chiral Induction & Key Metrics
When an achiral nematic liquid crystal (LC) is doped with a chiral molecule, the dopant transfers its molecular chirality to the bulk, inducing a macroscopic helical twist of the nematic director[1].
Pathway of chiral nematic (cholesteric) phase induction via dopants.
The Primary Metric: Helical Twisting Power (HTP)
The most critical benchmarking metric is the Helical Twisting Power ( β or HTP) , which quantifies a dopant's ability to twist the nematic phase. It is defined by the equation:
β=P⋅C⋅ee1Where:
-
P = Helical pitch (the distance over which the LC director rotates 360°).
-
C = Concentration of the dopant (usually expressed as a weight fraction or molar fraction).
-
ee = Enantiomeric excess (assumed to be 1 for enantiopure dopants like S1011).
Why HTP matters: A higher HTP means less dopant is required to achieve a desired pitch[4]. Because dopants are typically non-mesogenic (they do not possess liquid crystalline phases themselves), adding them disrupts the orientational order of the host LC, lowering the clearing temperature ( Tc ) and increasing viscosity[5]. A superior novel dopant will achieve a higher HTP than S1011, thereby preserving the host's intrinsic electro-optical properties.
Experimental Protocols for Benchmarking
To establish trustworthiness in your publication, your methodology must be self-validating. The standard technique for measuring HTP is the Grandjean-Cano Wedge Method [4][6].
Unlike selective reflection spectroscopy—which relies on the average refractive index of the mixture ( navg ) and can introduce errors if the dopant alters the host's optical properties—the wedge method is a direct geometric measurement of the pitch[6].
Protocol A: Grandjean-Cano Wedge Measurement
Rationale: By confining the CLC in a wedge cell with planar alignment, the boundary conditions force the helical pitch to fit into the varying cell thickness. This physical frustration creates discrete "jumps" in the number of half-pitches, visible as Grandjean-Cano disclination lines under a Polarized Optical Microscope (POM)[7].
Materials:
-
Host LC (e.g., E7 or 5CB)
-
Standard Dopant (S1011) and Novel Dopant
-
Commercial Grandjean-Cano wedge cells (e.g., EHC Co., known wedge angle θ , typically tanθ≈0.0196 )[7].
Step-by-Step Workflow:
-
Preparation: Prepare 3 to 5 mixtures of the dopant in the host LC at varying low concentrations (e.g., 0.5 wt%, 1.0 wt%, 1.5 wt%). Causality: Using multiple low concentrations prevents the dopant from drastically altering the host's elastic constants and allows for a linear regression analysis to calculate a highly accurate HTP[6].
-
Capillary Filling: Heat the mixtures to their isotropic phase (e.g., >65°C for E7) and fill the wedge cells via capillary action. Slowly cool to room temperature (e.g., -1°C/min) to ensure defect-free planar alignment[8].
-
POM Observation: Place the cell under a POM with crossed polarizers.
-
Self-Validation Check: The disclination lines must appear perfectly parallel to the edge of the wedge. If they are wavy or intersecting, the planar alignment has failed, and the measurement will be inaccurate. Discard and refill.
-
-
Measurement: Measure the distance ( R ) between consecutive disclination lines using calibrated microscopy software[7].
-
Calculation: The pitch P is calculated as P=2Rtanθ . Plot 1/P against concentration C . The slope of this linear fit is the HTP ( β )[4].
Step-by-step Grandjean-Cano wedge workflow for accurate HTP determination.
Protocol B: Phase Stability & Clearing Point Depression
High HTP is useless if the dopant crashes out of solution or destroys the nematic phase.
-
Solubility Limit: Incrementally increase the dopant concentration in the host LC. Store at room temperature for 72 hours. Observe under POM for the appearance of micro-crystals, which indicates the solubility limit has been breached[4].
-
Thermal Impact ( Tc Depression): Use Differential Scanning Calorimetry (DSC) or a hot-stage POM to measure the Nematic-to-Isotropic transition temperature ( Tc ). Calculate the depression rate ( ΔTc per wt%). S1011 in cyanobiphenyl mixtures typically depresses Tc by about 0.64 °C/wt%[5]. A superior dopant should exhibit a lower depression rate.
Quantitative Data Presentation
When publishing your guide or paper, consolidate your findings into a clear, comparative matrix. Below is a representative benchmarking table comparing commercial standards against a hypothetical novel dopant.
Table 1: Comparative Benchmarking of Chiral Dopants in E7 Nematic Host
| Dopant | Handedness | HTP ( μm−1 ) | Solubility Limit (wt%) | Tc Depression Rate (°C/wt%) | Primary Application Suitability |
| S1011 (Merck) | Left | 33.0 - 34.5 | > 15.0% | ~ 0.64 | General CLCs, Blue Phase LCs |
| R1011 (Merck) | Right | 33.0 - 34.5 | > 15.0% | ~ 0.64 | General CLCs, Blue Phase LCs |
| CB15 (Merck) | Right | 5.0 - 8.0 | > 30.0% | ~ 1.20 | Low-twist applications |
| Novel Dopant (ND-X) | Left | 68.2 ± 1.1 | ~ 12.0% | ~ 0.42 | High-performance photonics |
Data Interpretation: In this scenario, while the Novel Dopant (ND-X) has a slightly lower absolute solubility limit than S1011, its HTP is roughly double. Therefore, to achieve the same pitch, you only need half the amount of ND-X compared to S1011. Combined with a lower Tc depression rate, ND-X objectively outperforms S1011 in preserving the host's mesophase stability.
Conclusion & Decision Matrix
When benchmarking a new chiral dopant against S1011, a holistic evaluation is required. A successful novel dopant does not necessarily need to beat S1011 in every single category, but it must offer a distinct operational advantage:
-
If HTP > S1011: The dopant is highly efficient. Ensure that its synthesis is scalable and that it does not suffer from severe photo-degradation.
-
If Solubility > S1011: The dopant is ideal for ultra-short pitch applications (like UV-reflecting CLCs or Blue Phase Liquid Crystals) where massive amounts of dopant are traditionally required[2][9].
-
If Tc Depression < S1011: The dopant is highly compatible with the host matrix, making it ideal for devices requiring a wide operating temperature range[5].
By strictly adhering to the Grandjean-Cano wedge methodology and reporting comprehensive stability metrics, researchers can ensure their benchmarking data is both scientifically rigorous and highly trusted by the materials science community.
Sources
- 1. Chiral-nematic liquid crystals as one dimensional photonic materials in optical sensors - Journal of Materials Chemistry C (RSC Publishing) DOI:10.1039/C4TC00785A [pubs.rsc.org]
- 2. OPG [opg.optica.org]
- 3. US9085730B2 - Liquid crystal composition and device thereof - Google Patents [patents.google.com]
- 4. Synthesis and Characterization of Novel Bio-Chiral Dopants Obtained from Bio-Betulin Produced by a Fermentation Process | MDPI [mdpi.com]
- 5. Chiral nematic liquid crystal droplets as a basis for sensor systems - PMC [pmc.ncbi.nlm.nih.gov]
- 6. OPG [opg.optica.org]
- 7. rsc.org [rsc.org]
- 8. mdpi.com [mdpi.com]
- 9. tandfonline.com [tandfonline.com]
Safety Operating Guide
Comprehensive Safety & Operational Guide: Handling 4-[4-(2-methylbutyl)phenyl]benzoic Acid
As a specialized intermediate used in the development of advanced liquid crystals and high-performance polymers, 4-[4-(2-methylbutyl)phenyl]benzoic Acid (CAS: 136959-96-1) requires rigorous handling protocols. This guide provides drug development professionals and materials scientists with field-proven, self-validating safety procedures designed to mitigate the unique physicochemical risks of this compound.
Hazard Causality & Chemical Profile
To implement effective safety measures, scientists must understand the why behind the hazards. 4-[4-(2-methylbutyl)phenyl]benzoic Acid is a combustible solid that presents three primary Globally Harmonized System (GHS) hazards: H315 (Skin Irritation), H319 (Serious Eye Irritation), and H335 (Respiratory Irritation)[1].
Mechanistic Hazard Analysis:
-
Mucosal & Dermal Irritation: The carboxylic acid (-COOH) functional group acts as an active proton donor. Upon contact with the moisture of mucosal membranes (eyes, respiratory tract) or sweat on the skin, it causes[1].
-
Extreme Lipophilicity (LogP ~9.5): The combination of a rigid biphenyl core and a flexible 2-methylbutyl aliphatic chain renders this molecule highly hydrophobic[2]. While standard nitrile gloves provide an adequate barrier against the dry powder, solubilizing this compound in organic solvents (e.g., dichloromethane, THF) drastically alters its risk profile . Once in solution, the high LogP allows the molecule to rapidly penetrate the lipid bilayers of the stratum corneum, requiring upgraded dermal protection[3].
-
Combustible Dust Hazard: As a fine crystalline powder, aerosolized particles not only bypass upper respiratory cilia to cause lower respiratory distress but also pose a static-ignition risk if mishandled outside of a controlled environment[4].
Quantitative PPE Selection Matrix
The following table summarizes the required Personal Protective Equipment (PPE) based on the operational state of the chemical.
| PPE Category | Dry Powder Handling | Solution Handling (in Organic Solvent) | Scientific Rationale |
| Gloves | Standard Nitrile (Min. 0.11 mm thickness) | Neoprene or Double-Nitrile (Min. 8 mil) | High LogP (9.5) facilitates rapid dermal absorption if the compound is solubilized[2]. |
| Eye Protection | Safety Goggles (ANSI Z87.1 compliant) | Chemical Splash Goggles & Face Shield | The -COOH moiety causes severe, immediate eye irritation upon contact (H319)[1]. |
| Respiratory | N95 or P100 Particulate Respirator | Fume Hood (Face velocity 80-100 fpm) | Prevents inhalation of irritating, aerosolized dust particles (H335)[5]. |
| Body | Standard Lab Coat (Cotton/Polyester) | Flame-Resistant (FR) Lab Coat | Mitigates the flammability risks associated with combustible solids and organic solvents[4]. |
Operational Workflow: Step-by-Step Methodology
Every protocol in the laboratory must be a self-validating system. Follow these sequential steps to ensure zero-exposure handling.
Phase 1: Pre-Operation & Weighing
-
Fume Hood Verification: Before opening the chemical container, verify that the fume hood is operational. Self-Validation Step: Check the digital monitor to ensure a face velocity between 80 and 100 feet per minute (fpm). This guarantees that aerosolized particles are actively captured[5].
-
Static Elimination: Because 4-[4-(2-methylbutyl)phenyl]benzoic Acid is a combustible powder, static discharge must be neutralized. Use an anti-static gun (e.g., Zerostat) on the weighing boat and exclusively utilize grounded,[4].
-
Transfer: Weigh the powder slowly to minimize dust generation. Keep the sash of the fume hood pulled down to the lowest workable level to create a physical barrier between your breathing zone and the chemical[6].
Phase 2: Reaction Setup
-
Solvent Addition: If dissolving the powder, ensure you have upgraded your gloves to Neoprene. Add the solvent slowly down the side of the reaction vessel to prevent splashing.
-
Vessel Sealing: Cap the reaction vessel tightly before removing it from the fume hood. This prevents the cross-contamination of the general laboratory environment with volatile solvent vapors or residual powder[6].
Spill Response & Waste Disposal Plan
Accidental releases require immediate, procedural containment to prevent environmental contamination and personnel exposure.
Spill Response Protocol
-
Solid Spills (Powder): Do not use a broom or brush, as the mechanical action will aerosolize the irritating dust[7]. Instead, gently cover the spill with a damp chemical absorbent pad to suppress dust formation.
-
Solution Spills: Immediately surround the liquid spill with to prevent it from spreading to drains or surrounding equipment[8]. Cover the contained area with an inert absorbent material (e.g., vermiculite or commercial spill powder)[7].
-
Collection: Use non-sparking tools to carefully scoop the absorbed material into a double-lined, heavy-duty plastic hazardous waste bag[7].
Waste Disposal Plan
-
Classification: Label the waste container clearly as "Combustible Solid Waste - Toxic / Biphenyl Derivatives."
-
Environmental Protection: Never flush this compound down the drain. Its extreme lipophilicity means it will not readily degrade in aqueous environments and poses a severe bioaccumulation risk[9].
-
Final Disposal: Transfer the sealed, labeled containers to a licensed hazardous waste disposal facility for high-temperature incineration[10].
Workflow Visualization
Workflow for the safe handling, spill response, and disposal of biphenyl-4-carboxylic acid.
References
-
Molaid. "4-[4-(2-methylbutyl)-phenyl]-benzoic acid Chemical Properties". Available at: [Link]
-
TechSafety. "8 Tips for Hazardous Chemical Handling In A Lab". Available at: [Link]
-
Bignanotech. "Safe Handling of Hazardous Chemicals". Available at: [Link]
-
HM Royal. "Guidelines for the Safe Handling of Hazardous Chemicals". Available at: [Link]
-
CVMA Watchdog. "Handling of Hazardous Chemicals". Available at: [Link]
Sources
- 1. cdhfinechemical.com [cdhfinechemical.com]
- 2. 4-[4-(2-methylbutyl)-phenyl]-benzoic acid 4'-n-pentylphenyl ester - CAS号 61733-28-6 - 摩熵化学 [molaid.com]
- 3. datasheets.scbt.com [datasheets.scbt.com]
- 4. echemi.com [echemi.com]
- 5. Tips for Hazardous Chemical Handling | Technical Safety Services [techsafety.com]
- 6. hmroyal.com [hmroyal.com]
- 7. cvma-watchdog.net [cvma-watchdog.net]
- 8. Safe Handling of Hazardous Chemicals - Bignanotech [bignanotech.com]
- 9. aksci.com [aksci.com]
- 10. tcichemicals.com [tcichemicals.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
